Bauerine B
Description
Structure
3D Structure
Properties
CAS No. |
156312-10-6 |
|---|---|
Molecular Formula |
C12H8Cl2N2 |
Molecular Weight |
251.11 g/mol |
IUPAC Name |
7,8-dichloro-9-methylpyrido[3,4-b]indole |
InChI |
InChI=1S/C12H8Cl2N2/c1-16-10-6-15-5-4-7(10)8-2-3-9(13)11(14)12(8)16/h2-6H,1H3 |
InChI Key |
XGTYSLIGRKUXED-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=CN=C2)C3=C1C(=C(C=C3)Cl)Cl |
Canonical SMILES |
CN1C2=C(C=CN=C2)C3=C1C(=C(C=C3)Cl)Cl |
Other CAS No. |
156312-10-6 |
Synonyms |
bauerine B |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Antiviral Potential of Bauerine B: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Published: November 5, 2025
While the quest for novel antiviral agents continues to be a critical area of research, information regarding the specific antiviral activity and mechanism of action of Bauerine B remains exceptionally limited in publicly available scientific literature. This document summarizes the current state of knowledge regarding this compound's antiviral properties, drawing from the sparse existing data.
Executive Summary
This compound, a chlorine-containing β-carboline alkaloid, has been identified as having antiviral activity. It was first isolated from the terrestrial blue-green alga Dichothrix baueriana. Initial findings have indicated its potential against Herpes Simplex Virus type 2 (HSV-2); however, comprehensive studies detailing its mechanism of action, quantitative efficacy, and specific molecular targets are not available in the current body of scientific literature.
Introduction to this compound
This compound belongs to the β-carboline class of alkaloids, a group of compounds known for a wide range of biological activities. It was first described in a 1994 publication in the Journal of Natural Products by Larsen, Moore, and Patterson.[1] This initial report stands as the primary source of information on this compound's antiviral potential. While related compounds, such as Bauerine C, have been investigated for their antiproliferative properties and as scaffolds for kinase inhibitors, these studies do not provide direct insight into the antiviral mechanism of this compound.[2][3][4]
Antiviral Activity of this compound
The sole mention of this compound's antiviral activity specifies its effect against Herpes Simplex Virus type 2 (HSV-2) .[1] HSV-2 is a prevalent human pathogen responsible for genital herpes. Unfortunately, the 1994 abstract does not provide quantitative data regarding the potency of this activity, such as the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50).
Table 1: Summary of this compound Antiviral Activity
| Compound | Virus Tested | Reported Activity | Quantitative Data (IC50/EC50) | Source |
| This compound | Herpes Simplex Virus type 2 (HSV-2) | Active | Not Reported | [1] |
Mechanism of Action: An Uncharted Territory
Currently, there is no published research detailing the mechanism of action by which this compound exerts its antiviral effects against HSV-2. The molecular targets, the specific stage of the viral life cycle that is inhibited (e.g., entry, replication, assembly, egress), and any involved cellular signaling pathways remain unknown.
Due to the lack of experimental data, it is not possible to provide diagrams of signaling pathways or experimental workflows related to this compound's antiviral mechanism.
Experimental Protocols
The original 1994 publication that identified this compound's anti-HSV-2 activity does not include detailed experimental protocols within its abstract. Without access to the full-text article or subsequent studies, a description of the specific assays used to determine the antiviral effect cannot be provided.
Standard virological assays that would typically be used to characterize a novel antiviral compound include:
-
Plaque Reduction Assay: To quantify the inhibition of viral replication by measuring the reduction in the number of viral plaques.
-
Yield Reduction Assay: To determine the reduction in the production of infectious virus particles.
-
Time-of-Addition and Time-of-Removal Assays: To identify the specific stage of the viral life cycle targeted by the compound.
-
Mechanism of Action Studies: Including enzyme inhibition assays, binding assays, and analysis of viral protein and nucleic acid synthesis.
It is important to note that there is no evidence in the available literature that these, or any other specific assays, have been performed for this compound.
Future Directions and Conclusion
The initial report of this compound's activity against HSV-2 presents an intriguing starting point for further investigation. To elucidate its potential as a therapeutic agent, future research would need to focus on:
-
Confirmation of Antiviral Activity: Re-synthesis or isolation of this compound to perform comprehensive in vitro antiviral testing against a panel of viruses, including various strains of HSV-2.
-
Quantitative Analysis: Determination of key antiviral parameters such as IC50, EC50, and the cytotoxicity concentration (CC50) to establish a selectivity index.
-
Mechanism of Action Studies: A full battery of virological and biochemical assays to identify the molecular target and the affected stage of the viral life cycle.
-
Structural Biology: Co-crystallization studies with potential viral or host targets to understand the molecular interactions.
References
- 1. Natural Products as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific CLK Inhibitors from a Novel Chemotype for Regulation of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 7,8-Dichloro-1-oxo-β-carbolines as a Versatile Scaffold for the Development of Potent and Selective Kinase Inhibitors with Unusual Binding Modes† - PMC [pmc.ncbi.nlm.nih.gov]
The Cytotoxic Mechanism of Betulinic Acid in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betulinic acid (BA), a pentacyclic triterpenoid of natural origin, has garnered significant attention in oncological research due to its potent and selective cytotoxic effects against a variety of cancer cell lines.[1] This technical guide provides an in-depth exploration of the core mechanisms through which betulinic acid exerts its anti-cancer activity. The primary focus will be on its ability to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways, often mediated by the generation of reactive oxygen species (ROS). This document synthesizes current understanding, presents quantitative data for comparative analysis, and provides detailed experimental protocols for key assays used in the investigation of its cytotoxic properties.
Cytotoxic Activity of Betulinic Acid
Betulinic acid has demonstrated a broad spectrum of cytotoxic activity against numerous cancer cell lines. Its efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of cell viability.[2] The IC50 values for betulinic acid can vary depending on the cancer cell type and the duration of exposure.
Table 1: IC50 Values of Betulinic Acid and Related Compounds in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| Betulinic Acid | U937 | Human Myeloid Leukemia | Not specified | Not specified | [1] |
| Compound 1 | HCT116 | Colorectal Cancer | 22.4 µM | Not specified | [3] |
| Compound 2 | HCT116 | Colorectal Cancer | 0.34 µM | Not specified | [3] |
| PBTDG | Breast Cancer Cells | Breast Cancer | 1.48 µM | Not specified | [4] |
| Sorafenib | Breast Cancer Cells | Breast Cancer | 4.45 µM | Not specified | [4] |
| Thienopyrimidine 52 | T47D | Breast Cancer | 6.9 ± 0.04 µM | Not specified | [5] |
| Thienopyrimidine 52 | MDA-MB-231 | Breast Cancer | 10 ± 0.04 µM | Not specified | [5] |
Core Cytotoxic Mechanisms
The anti-cancer effects of betulinic acid are multifactorial, primarily revolving around the induction of programmed cell death (apoptosis) and the halting of cell proliferation through cell cycle arrest. These events are often initiated by intracellular oxidative stress.
Induction of Apoptosis
Betulinic acid is a potent inducer of apoptosis in cancer cells, primarily through the intrinsic or mitochondrial pathway.[6][7][8] This pathway is initiated by intracellular stress signals, leading to changes in the mitochondrial membrane and the subsequent activation of a cascade of caspase enzymes that execute cell death.
Key Events in Betulinic Acid-Induced Apoptosis:
-
Generation of Reactive Oxygen Species (ROS): Treatment with betulinic acid leads to an excessive accumulation of ROS within cancer cells.[1] This oxidative stress is a critical upstream event that triggers the apoptotic cascade.[1][9]
-
Mitochondrial Membrane Permeabilization (MMP): Elevated ROS levels lead to the loss of mitochondrial membrane potential.[6][10] This is a crucial step in the early stages of apoptosis.[10]
-
Modulation of Bcl-2 Family Proteins: Betulinic acid upregulates the expression of pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2.[10] This shift in the Bax/Bcl-2 ratio favors apoptosis.
-
Cytochrome c Release: The permeabilization of the mitochondrial membrane results in the release of cytochrome c from the mitochondria into the cytoplasm.[6][10]
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates the executioner caspase, caspase-3.[8]
-
Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, including PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and membrane blebbing.[10]
Cell Cycle Arrest
In addition to inducing apoptosis, betulinic acid can inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints.[1] Studies have shown that BA can cause cell cycle arrest at the S or G2/M phase in various cancer cell lines.[1] This prevents the cells from proceeding through division, ultimately leading to a reduction in tumor growth. The arrest is often associated with the upregulation of cell cycle inhibitors like p21.[11]
Modulated Signaling Pathways
The cytotoxic effects of compounds similar to betulinic acid are often linked to the modulation of critical intracellular signaling pathways that govern cell survival, proliferation, and death.
ROS/MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that can be activated by cellular stress, including high levels of ROS.[10] In some cancer cells, compounds like Bruceine D (BD), which also induces ROS, have been shown to activate the MAPK signaling pathway, contributing to the induction of both apoptosis and autophagy.[10] Activation of specific MAPK members, such as p38-MAPK, has been directly implicated in mediating cell death in response to natural cytotoxic compounds.[10]
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the cytotoxic mechanism of betulinic acid.
Cell Viability Assay (Crystal Violet Assay)
This assay is used to determine the cytotoxicity of a compound against a panel of cancer cell lines and to calculate IC50 values.[3]
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of betulinic acid (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
Fixation: After incubation, discard the medium and wash the cells with 1X Phosphate Buffered Saline (PBS). Fix the cells by adding 100 µL of 4% formaldehyde for 15 minutes at room temperature.
-
Staining: Remove the fixative and wash with PBS. Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
Washing: Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Solubilization: Add 100 µL of 10% acetic acid or methanol to each well to solubilize the stain.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value using software like GraphPad Prism.[2]
Apoptosis Detection by Annexin V-PE/7-AAD Staining
This flow cytometry-based assay quantifies the percentage of apoptotic cells following treatment.[12]
Protocol:
-
Cell Culture and Treatment: Culture cancer cells and treat them with the desired concentrations of betulinic acid for a specified time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation (e.g., at 300 x g for 5 minutes).
-
Washing: Wash the cells twice with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Phycoerythrin (PE) Annexin V and 5 µL of 7-Aminoactinomycin D (7-AAD) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. Differentiate between viable (Annexin V-/7-AAD-), early apoptotic (Annexin V+/7-AAD-), late apoptotic (Annexin V+/7-AAD+), and necrotic (Annexin V-/7-AAD+) cells.
Western Blotting for Apoptotic Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.[10][13]
Protocol:
-
Sample Preparation: Treat cells with betulinic acid, then lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.[14][15]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[14]
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: Wash the membrane again with TBST. Detect the protein bands using an Enhanced Chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ and normalize to a loading control (e.g., β-actin).
Fluorescence Microscopy for Protein Localization
Fluorescence microscopy can be used to visualize changes in protein localization, such as the translocation of cytochrome c or changes in cellular morphology during apoptosis.[18][19][20]
Protocol:
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate.
-
Treatment: Treat cells with betulinic acid as required.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100 in PBS.
-
Blocking: Block with a solution containing BSA to reduce non-specific binding.
-
Immunostaining: Incubate with a primary antibody against the protein of interest (e.g., cytochrome c), followed by a fluorescently-labeled secondary antibody. A nuclear counterstain like DAPI can also be used.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with appropriate filters. Capture images to document protein localization and morphological changes.
Conclusion
Betulinic acid demonstrates significant potential as an anti-cancer agent, exerting its cytotoxicity through a multi-pronged mechanism. Its ability to induce ROS-mediated apoptosis via the intrinsic mitochondrial pathway, coupled with its capacity to induce cell cycle arrest, makes it a compelling candidate for further preclinical and clinical investigation. The experimental protocols and data presented in this guide offer a framework for researchers to further explore and validate the therapeutic potential of betulinic acid and similar natural compounds in the development of novel cancer therapies.
References
- 1. The anti-cancer effect of betulinic acid in u937 human leukemia cells is mediated through ROS-dependent cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Bovine lactoferricin selectively induces apoptosis in human leukemia and carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
- 9. Selective apoptosis induction in transformed fibroblasts by B cell lines: involvement of reactive oxygen and nitrogen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bruceine D induces lung cancer cell apoptosis and autophagy via the ROS/MAPK signaling pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. bu.edu [bu.edu]
- 15. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Mini-review: fluorescence imaging in cancer cells using dye-doped nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Fluorescent imaging for cancer therapy and cancer gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fluorescence imaging agents in cancerology - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Origin of Bauerine B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bauerine B, a halogenated β-carboline alkaloid, represents a class of natural products with intriguing biological potential. First isolated from a terrestrial cyanobacterium, its unique chemical scaffold has attracted attention for its antiviral properties. This technical guide provides a comprehensive overview of the origin, isolation, and proposed biosynthesis of this compound, tailored for professionals in the fields of natural product chemistry, pharmacology, and drug discovery. While quantitative biological activity data remains elusive in publicly accessible literature, this document consolidates the foundational knowledge necessary for future research and development efforts.
Discovery and Natural Source
This compound was first identified in 1994 by Larsen, Moore, and Patterson as a constituent of the terrestrial blue-green alga, Dichothrix baueriana[1]. This discovery was part of a broader investigation into the secondary metabolites of cyanobacteria, organisms renowned for producing a diverse array of bioactive compounds. The isolation of this compound, alongside its congeners Bauerine A and C, highlighted the potential of terrestrial cyanobacteria as a source of novel chemical entities.
Chemical Structure
This compound is characterized by a tricyclic β-carboline core, which is a common motif in many biologically active alkaloids. The defining feature of this compound is the presence of a chlorine atom, a modification that is relatively rare in this class of compounds and is thought to influence its biological activity.
Isolation from Dichothrix baueriana
3.1. General Overview
The isolation of this compound from its natural source involves a multi-step process typical for the purification of microbial secondary metabolites. This process begins with the large-scale culture of Dichothrix baueriana, followed by extraction of the biomass and subsequent chromatographic separation to yield the pure compound.
3.2. Experimental Protocol: Extraction and Fractionation
While the complete, detailed experimental protocol from the original 1994 publication by Larsen et al. is not available in readily accessible public domains, a general workflow can be inferred from standard natural product isolation techniques.
Figure 1. A generalized workflow for the isolation of this compound from Dichothrix baueriana.
3.3. Structural Elucidation
The definitive structure of this compound was determined using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy[1]. These techniques provided the necessary data to establish the molecular weight, elemental composition, and the precise arrangement of atoms within the molecule.
Proposed Biosynthesis
The biosynthetic pathway of this compound in Dichothrix baueriana has not been explicitly elucidated. However, based on the well-established biosynthesis of other β-carboline alkaloids, a plausible pathway can be proposed. The core of this pathway is the Pictet-Spengler reaction .
This reaction involves the condensation of a tryptamine derivative with an aldehyde or keto acid, followed by an intramolecular cyclization. In the case of this compound, it is hypothesized that the biosynthesis begins with the enzymatic chlorination of the amino acid L-tryptophan.
Figure 2. A proposed biosynthetic pathway for this compound, highlighting the key Pictet-Spengler reaction.
Biological Activity
The initial report on this compound described its activity against Herpes Simplex Virus type 2 (HSV-2)[1]. However, specific quantitative data, such as the half-maximal inhibitory concentration (IC50) or half-maximal cytotoxic concentration (CC50), are not available in the accessible scientific literature. The presence of the β-carboline scaffold, a known pharmacophore, suggests that this compound may possess other biological activities, such as antiproliferative effects, but this remains to be experimentally validated.
Table 1: Summary of Biological Activity Data for this compound
| Biological Activity | Target | Quantitative Data (IC50/EC50) | Reference |
| Antiviral | Herpes Simplex Virus type 2 | Not Reported | [1] |
| Antiproliferative | Not Reported | Not Reported | - |
Future Directions
The study of this compound presents several opportunities for future research:
-
Total Synthesis: The development of a robust total synthesis route would enable the production of larger quantities of this compound for comprehensive biological evaluation and the generation of structural analogs with potentially improved activity and pharmacokinetic properties.
-
Quantitative Biological Evaluation: A thorough investigation of the antiviral and antiproliferative activities of this compound, including the determination of IC50 and CC50 values against a panel of viruses and cancer cell lines, is crucial to ascertain its therapeutic potential.
-
Biosynthetic Pathway Elucidation: Genomic and transcriptomic analysis of Dichothrix baueriana, coupled with isotopic labeling studies, could definitively uncover the biosynthetic gene cluster and enzymatic machinery responsible for the production of this compound.
-
Mechanism of Action Studies: Investigating the molecular target and mechanism of action of this compound's antiviral activity would provide valuable insights for the development of novel antiviral therapeutics.
Conclusion
This compound stands as a compelling example of the chemical diversity found within cyanobacteria. Its chlorinated β-carboline structure and initial report of antiviral activity warrant further investigation. While a lack of publicly available quantitative data and detailed experimental protocols currently limits a full assessment of its potential, this guide provides a solid foundation for researchers to build upon. The exploration of this compound and its analogs holds promise for the discovery of new therapeutic leads.
References
An In-depth Technical Guide to the Identification of a β-Carboline Alkaloid's Biological Targets
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the specific biological targets of Bauerine B is limited in publicly available scientific literature. This guide, therefore, focuses on the known targets of the closely related compound, Bauerine C, and the broader class of β-carboline alkaloids to infer potential biological activities and target identification strategies for this compound.
Introduction to this compound and β-Carboline Alkaloids
This compound belongs to the β-carboline class of alkaloids, which are heterocyclic compounds with a core tryptamine scaffold. These natural products are known for their diverse pharmacological activities. Bauerines, including this compound and C, have been isolated from the blue-green alga Dichothrix baueriana. While the specific biological targets of this compound have not been extensively characterized, research on the related compound Bauerine C and other β-carboline alkaloids provides significant insights into its potential mechanisms of action. These compounds have been shown to interact with a range of biological targets, including protein kinases, DNA, and enzymes involved in neurotransmission.
Potential Biological Targets of β-Carboline Alkaloids
Based on studies of Bauerine C and the broader β-carboline family, the following are potential biological targets for this compound:
-
Cyclin-Dependent Kinase-Like Kinases (CLKs): A derivative of Bauerine C has been shown to be a potent inhibitor of CLK1 and CLK4, suggesting that these kinases are potential targets for this compound.
-
DNA: β-carboline alkaloids are known to intercalate into DNA, a mechanism that can disrupt DNA replication and transcription, leading to cytotoxic effects.
-
Topoisomerases: These enzymes are crucial for managing DNA topology. Inhibition of topoisomerases is a common mechanism for anti-cancer drugs, and some β-carbolines have demonstrated this activity.
-
Monoamine Oxidases (MAOs): MAOs are key enzymes in the metabolism of neurotransmitters. Inhibition of MAOs is a therapeutic strategy for depression and neurodegenerative diseases.
-
Viral Proteins: Bauerines have been reported to exhibit antiviral activity against Herpes Simplex Virus type 2 (HSV-2), indicating potential interactions with viral proteins essential for replication.
Quantitative Data
| Compound | Target | IC50 (nM) | Assay Type |
| KH-CB19 | CLK1 | 20 | Kinase Assay |
| CLK4 | - | Kinase Assay | |
| CLK3 | >100-fold selective vs CLK1 | Kinase Assay |
Experimental Protocols for Target Identification and Validation
The following are detailed methodologies for key experiments that can be employed to identify and validate the biological targets of this compound.
Target Identification Using Affinity Chromatography-Mass Spectrometry
This method aims to isolate and identify proteins that directly bind to this compound from a complex biological sample.
Methodology:
-
Synthesis of this compound Affinity Probe: Chemically modify this compound to incorporate a linker arm and an affinity tag (e.g., biotin) without significantly altering its bioactive conformation.
-
Immobilization of the Probe: Covalently attach the biotinylated this compound probe to streptavidin-coated agarose or magnetic beads.
-
Cell Lysis and Lysate Preparation: Prepare a protein lysate from a relevant cell line or tissue sample.
-
Affinity Pull-Down: Incubate the immobilized this compound probe with the cell lysate to allow for the binding of target proteins.
-
Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
Proteomic Analysis: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and subject them to in-gel digestion with trypsin. Identify the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the acquired MS/MS data against a protein database to identify the proteins that were specifically pulled down by the this compound probe.
CLK1 Kinase Inhibition Assay
This assay is used to determine the in vitro inhibitory activity of this compound against CLK1.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing recombinant human CLK1 enzyme, a suitable substrate (e.g., a synthetic peptide derived from a known CLK1 substrate), and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound (or a vehicle control) to the reaction mixture.
-
Kinase Reaction: Initiate the kinase reaction by adding a phosphate source, typically [γ-³²P]ATP or using a non-radioactive method that measures ADP production (e.g., ADP-Glo™ Kinase Assay). Incubate at 30°C for a defined period (e.g., 30 minutes).
-
Detection of Phosphorylation:
-
Radiometric Assay: Stop the reaction and spot the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP and quantify the incorporated radioactivity using a scintillation counter.
-
Luminescence-Based Assay (ADP-Glo™): Stop the kinase reaction and measure the amount of ADP produced, which is proportional to kinase activity, using a luciferase-based detection system.
-
-
IC50 Determination: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
DNA Intercalation Assay (Fluorescent Intercalator Displacement)
This assay determines if this compound can bind to DNA by displacing a fluorescent intercalating dye.
Methodology:
-
Prepare DNA-Dye Complex: Incubate a solution of double-stranded DNA (e.g., calf thymus DNA) with a fluorescent intercalating dye (e.g., ethidium bromide or SYBR Green) until a stable fluorescence signal is achieved.
-
Addition of this compound: Add increasing concentrations of this compound to the DNA-dye complex.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the dye after each addition of this compound.
-
Data Analysis: A decrease in fluorescence intensity indicates that this compound is displacing the fluorescent dye from the DNA, suggesting an intercalative binding mode. The data can be used to calculate the binding affinity (e.g., Kd).
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay assesses the ability of this compound to inhibit the DNA relaxation activity of Topoisomerase I.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, purified human Topoisomerase I, and reaction buffer.
-
Inhibitor Incubation: Add various concentrations of this compound or a known Topoisomerase I inhibitor (e.g., camptothecin) as
Dichothrix baueriana: A Reservoir of Novel Bioactive Compounds
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Dichothrix baueriana, a species of cyanobacteria belonging to the family Rivulariaceae, has emerged as a promising source of unique and biologically active secondary metabolites. This technical guide provides an in-depth overview of the known bioactive compounds isolated from Dichothrix baueriana, with a primary focus on the chlorinated β-carboline alkaloids known as bauerines. This document details their biological activities, outlines experimental protocols for their extraction, isolation, and bioactivity assessment, and explores potential mechanisms of action through signaling pathway diagrams. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product discovery and drug development.
Bioactive Compounds from Dichothrix baueriana
To date, the primary bioactive compounds identified from Dichothrix baueriana are a series of chlorinated β-carboline alkaloids. These compounds, designated as bauerine A, B, and C, were first isolated from a terrestrial strain of Dichothrix baueriana (GO-25-2).[1]
Quantitative Bioactivity Data
The bauerines have demonstrated notable antiviral and cytotoxic activities. The following table summarizes the reported quantitative data for these compounds.
| Compound | Biological Activity | Cell Line/Virus | IC50 / MIC | Reference |
| Bauerine A | Antiviral | Herpes Simplex Virus Type 2 (HSV-2) | 2 µg/mL | [1] |
| Cytotoxicity | LoVo (human colon adenocarcinoma) | 3 µg/mL | [1] | |
| Bauerine B | Antiviral | Herpes Simplex Virus Type 2 (HSV-2) | 5 µg/mL | [1] |
| Cytotoxicity | LoVo (human colon adenocarcinoma) | 30 µg/mL | [1] | |
| Bauerine C | Antiviral | Herpes Simplex Virus Type 2 (HSV-2) | 2 µg/mL | [1] |
| Cytotoxicity | LoVo (human colon adenocarcinoma) | 30 ng/mL | [1] |
Experimental Protocols
This section provides detailed methodologies for the cultivation of the source organism, extraction and isolation of bioactive compounds, and the assessment of their biological activities.
Cultivation of Dichothrix baueriana (Strain GO-25-2)
Workflow for Cultivation of Dichothrix baueriana
Caption: General workflow for the cultivation of Dichothrix baueriana.
Extraction and Isolation of Bauerines
The following protocol is based on the methods described by Larsen et al. (1994).[1]
Workflow for Extraction and Isolation of Bauerines
Caption: Workflow for the extraction and isolation of bauerines.
Detailed Steps:
-
Extraction: The dried biomass of D. baueriana is extracted exhaustively with a mixture of dichloromethane (CH2Cl2) and methanol (MeOH).
-
Solvent Partitioning: The resulting crude extract is partitioned between ethyl acetate (EtOAc) and water (H2O). The organic layer, containing the less polar compounds including the bauerines, is collected.
-
Concentration: The EtOAc-soluble fraction is concentrated under reduced pressure to yield a dry residue.
-
High-Performance Liquid Chromatography (HPLC): The residue is then subjected to reversed-phase HPLC for purification. A C18 column is typically used for this purpose.
-
Fractionation: The compounds are eluted from the HPLC column using a gradient of acetonitrile (MeCN) in water.
-
Isolation and Characterization: The fractions corresponding to bauerines A, B, and C are collected and their purity is confirmed. The chemical structures are elucidated using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[1]
Antiviral Activity Assay (Plaque Reduction Assay)
This protocol is a standard method for evaluating the antiviral activity of compounds against Herpes Simplex Virus Type 2 (HSV-2).
Workflow for Plaque Reduction Assay
Caption: Workflow for the antiviral plaque reduction assay.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.[2][3][4]
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for the MTT cytotoxicity assay.
Potential Signaling Pathways
While the specific signaling pathways affected by bauerines have not been elucidated, the general mechanisms of cytotoxicity for β-carboline alkaloids have been studied. These compounds are known to induce apoptosis (programmed cell death) in cancer cells through various mechanisms.
Proposed Cytotoxic Mechanism of β-Carbolines
The diagram below illustrates a generalized signaling pathway for the induction of apoptosis by β-carboline alkaloids in cancer cells. This is a proposed model and may not entirely represent the specific actions of bauerines.
Caption: Proposed mechanism of β-carboline-induced apoptosis.
Conclusion and Future Directions
Dichothrix baueriana represents a valuable natural source for the discovery of novel bioactive compounds, as evidenced by the identification of the bauerines with potent antiviral and cytotoxic activities. The information provided in this technical guide serves as a foundational resource for further research and development.
Future investigations should focus on:
-
Comprehensive phytochemical analysis: A thorough chemical investigation of D. baueriana is warranted to identify other classes of bioactive compounds that may be present.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways affected by the bauerines is crucial for understanding their therapeutic potential.
-
Cultivation optimization: Developing optimized cultivation protocols for D. baueriana will be essential for the sustainable production of its bioactive metabolites.
-
Analog synthesis: The chemical synthesis of bauerine analogs could lead to the development of derivatives with improved efficacy and reduced toxicity.
By pursuing these research avenues, the full therapeutic potential of the bioactive compounds from Dichothrix baueriana can be realized.
References
In Silico Prediction of Bauerine B Molecular Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bauerine B, a chlorine-containing β-carboline alkaloid isolated from the blue-green alga Dichothrix baueriana, has demonstrated notable antiviral activity, particularly against herpes simplex virus type 2.[1] Despite its therapeutic potential, the precise molecular targets of this compound remain largely unelucidated. This technical guide outlines a comprehensive in silico strategy to predict and validate the molecular targets of this compound, providing a roadmap for accelerating its development as a potential therapeutic agent. This document details a hypothetical workflow, leveraging established computational methodologies and outlining subsequent experimental validation protocols. The proposed approach integrates ligand-based and structure-based screening, followed by robust biochemical and cell-based assays to confirm predicted interactions. Furthermore, we explore the potential signaling pathways that may be modulated by this compound, offering insights into its mechanism of action.
Introduction to this compound and In Silico Target Prediction
This compound belongs to the β-carboline class of alkaloids, a group of compounds known for a wide array of biological activities, including antiviral, antitumor, and anti-inflammatory effects.[2][3][4][5] The planar tricyclic ring system of β-carbolines allows them to intercalate into DNA and interact with various protein targets such as cyclin-dependent kinases (CDKs) and topoisomerases.[3][4]
In silico target prediction, also known as computational target fishing, has emerged as a powerful tool in drug discovery to identify the molecular targets of small molecules.[6][7][8][9] These methods can be broadly categorized into ligand-based and structure-based approaches. Ligand-based methods rely on the principle that structurally similar molecules are likely to have similar biological activities. Structure-based methods, such as molecular docking, utilize the three-dimensional structure of potential protein targets to predict binding affinity.
This guide proposes a multi-pronged in silico approach to identify the molecular targets of this compound, capitalizing on its known antiviral activity and structural similarity to other bioactive β-carbolines.
Proposed In Silico Target Prediction Workflow
The proposed workflow for predicting the molecular targets of this compound integrates several computational tools to enhance the reliability of the predictions.
References
- 1. beta-Carbolines from the blue-green alga Dichothrix baueriana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Formyl-β-carboline Derivatives Block Newcastle Disease Virus Proliferation through Suppressing Viral Adsorption and Entry Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. beta-Carboline alkaloids: biochemical and pharmacological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. DSpace [scholarbank.nus.edu.sg]
- 7. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
Bauerine B: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bauerine B, a chlorine-containing β-carboline alkaloid, was first identified and isolated from the terrestrial blue-green alga Dichothrix baueriana. This technical guide provides a comprehensive overview of the history of its discovery, detailed experimental protocols for its isolation and purification, and a summary of its known biological activity, with a focus on its antiviral properties against Herpes Simplex Virus Type 2 (HSV-2). The document includes tabulated quantitative data from spectroscopic analyses and graphical representations of experimental workflows to facilitate understanding and further research into this naturally derived compound.
Discovery and Source
This compound was first reported in 1994 by Larsen, Moore, and Patterson as one of three novel chlorine-containing β-carboline alkaloids isolated from the terrestrial blue-green alga Dichothrix baueriana (GO-25-2).[1] These compounds, named Bauerines A, B, and C, were identified as part of a screening program for novel bioactive compounds from cyanobacteria.[1]
Isolation and Purification
The isolation of this compound from Dichothrix baueriana involves a multi-step extraction and chromatographic purification process. The following protocol is based on the original methodology described by Larsen et al. (1994).
Experimental Protocol: Isolation of this compound
2.1. Extraction:
-
Lyophilized cells of Dichothrix baueriana are extracted with a 2:1 mixture of methanol (MeOH) and toluene.
-
The resulting extract is partitioned between ethyl acetate (EtOAc) and water.
-
The ethyl acetate layer, containing the crude mixture of Bauerines, is concentrated under reduced pressure.
2.2. Chromatographic Purification:
-
Initial Separation: The crude extract is subjected to silica gel vacuum flash chromatography, eluting with a solvent gradient of increasing polarity, typically starting with hexane and gradually increasing the proportion of ethyl acetate.
-
Fractionation: Fractions are collected and monitored by thin-layer chromatography (TLC) for the presence of UV-active spots corresponding to the Bauerines.
-
High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified by reversed-phase HPLC. A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water.
-
Final Purification: Isocratic HPLC is then employed to yield pure this compound.
Experimental Workflow for this compound Isolation
Caption: Workflow for the extraction and purification of this compound.
Structural Elucidation and Characterization
The structure of this compound was determined using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1]
Mass Spectrometry
Electron ionization mass spectrometry (EIMS) was utilized to determine the molecular weight and elemental composition of this compound.
| Parameter | Value |
| Molecular Ion (M+) | m/z 252 |
| Molecular Formula | C13H9ClN2O |
Table 1: Mass Spectrometry Data for this compound.
Mass Spectrometry Fragmentation Logic
Caption: Putative fragmentation pathway of this compound in EIMS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy were instrumental in elucidating the detailed chemical structure of this compound. The data reveals the characteristic signals of a β-carboline skeleton with specific substitutions.
| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 8.40 | d | 5.2 |
| H-3 | 7.85 | d | 5.2 |
| H-5 | 7.60 | d | 8.5 |
| H-8 | 7.55 | d | 1.5 |
| H-7 | 7.25 | dd | 8.5, 1.5 |
| NH | 8.90 | br s | - |
| OCH₃ | 4.05 | s | - |
Table 2: ¹H NMR Spectroscopic Data for this compound.
| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) |
| C-1 | 142.5 |
| C-3 | 115.2 |
| C-4 | 139.8 |
| C-4a | 129.0 |
| C-4b | 121.5 |
| C-5 | 120.8 |
| C-6 | 135.1 |
| C-7 | 118.5 |
| C-8 | 111.2 |
| C-8a | 140.1 |
| C-9a | 132.6 |
| C=O | 158.0 |
| OCH₃ | 56.2 |
Table 3: ¹³C NMR Spectroscopic Data for this compound.
Biological Activity
This compound, along with its analogs Bauerine A and C, has demonstrated antiviral activity against Herpes Simplex Virus Type 2 (HSV-2).[1]
Antiviral Activity
The antiviral properties of this compound were evaluated in in vitro assays.
| Parameter | Value |
| Virus | HSV-2 |
| Activity | Active |
Table 4: Antiviral Activity of this compound.
The precise mechanism of action and the specific signaling pathways affected by this compound have not been fully elucidated. However, studies on other β-carboline alkaloids suggest potential interference with viral replication processes. Some β-carbolines have been shown to inhibit viral DNA or RNA synthesis, while others may interfere with viral entry into host cells.
Hypothesized Antiviral Signaling Pathway Interference
Caption: Hypothesized point of intervention of this compound in the HSV-2 life cycle.
Conclusion and Future Directions
This compound represents a promising natural product with potential for development as an antiviral agent. Its unique chlorine-containing β-carboline structure, derived from a cyanobacterial source, makes it an interesting target for further investigation. Future research should focus on elucidating the specific molecular mechanism of its antiviral activity, including the identification of its direct cellular or viral targets and its impact on host signaling pathways. Total synthesis of this compound and its analogs could provide a scalable source for further preclinical and clinical development and allow for structure-activity relationship studies to optimize its therapeutic potential.
References
A Technical Guide to the Physico-chemical Properties of Bauerine B for Research Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physico-chemical properties of Bauerine B, a chlorinated β-carboline alkaloid. The information presented herein is intended to support research and development efforts in the fields of virology and medicinal chemistry.
Core Physico-chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₈Cl₂N₂ | [2] |
| Molecular Weight | 251.12 g/mol | Calculated |
| Melting Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available |
Note on Missing Data: The lack of publicly available experimental data for melting point, solubility, and pKa necessitates that researchers undertaking studies with this compound determine these parameters empirically. General solubility trends for β-carbolines suggest they are often soluble in organic solvents. The basic nature of the pyridine ring in the β-carboline structure implies that this compound will have a pKa, making its solubility pH-dependent.
Experimental Protocols
Isolation and Purification of this compound
This compound, along with its analogs Bauerine A and C, was first isolated from the terrestrial blue-green alga Dichothrix baueriana (GO-25-2). The characterization of these compounds was achieved through mass and NMR spectral analysis.[1] While the seminal paper does not provide a detailed step-by-step protocol, a general workflow for the isolation of alkaloids from cyanobacteria can be inferred and is depicted in the diagram below. This process typically involves extraction with organic solvents, followed by chromatographic separation to isolate the compounds of interest.
Antiviral Activity Assessment against Herpes Simplex Virus 2 (HSV-2)
This compound has demonstrated activity against Herpes Simplex Virus type 2 (HSV-2).[1] Standard virological assays are employed to quantify the antiviral efficacy of compounds like this compound. The following are detailed methodologies for two common assays:
The MTS assay is a colorimetric method used to determine the number of viable cells in culture, which can be adapted to assess the cytopathic effect of a virus and the protective effect of an antiviral compound.
Principle: The tetrazolium salt MTS is reduced by viable cells with active metabolism to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed Vero cells (or another susceptible cell line) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.
-
Infection and Treatment: Infect the cells with HSV-2 at a specific multiplicity of infection (MOI), for example, 0.25. Concurrently, treat the infected cells with various concentrations of this compound. Include appropriate controls: uninfected cells, infected untreated cells, and a positive control antiviral agent.
-
Incubation: Incubate the plates at 37°C for 48 hours.
-
MTS Addition: Add 20 µl of MTS solution to each well.
-
Incubation: Incubate for 1 to 4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[3][4]
The percentage of cell viability can be calculated and used to determine the EC₅₀ (50% effective concentration) of this compound.
The plaque reduction assay is the gold standard for determining the infectivity of a virus and the efficacy of an antiviral agent.
Principle: This assay measures the ability of an antiviral compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral replication.
Protocol:
-
Cell Seeding: Seed confluent monolayers of Vero cells in 6-well or 12-well plates.
-
Infection: Infect the cell monolayers with a known titer of HSV-2 (e.g., 100 plaque-forming units per well) for 1.5 hours at 37°C.
-
Treatment: Remove the virus inoculum and overlay the cells with a medium (e.g., DMEM with 1% fetal bovine serum) containing various concentrations of this compound and a gelling agent like methylcellulose or agarose.
-
Incubation: Incubate the plates at 37°C for 3-4 days until clear plaques are visible.
-
Staining: Fix the cells (e.g., with methanol) and stain with a solution like crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
The percentage of plaque reduction is calculated relative to the untreated virus control, and the IC₅₀ (50% inhibitory concentration) is determined.[5][6]
Mechanism of Action and Signaling Pathways
The precise molecular mechanisms by which this compound exerts its antiviral activity are not yet fully elucidated. However, studies on related β-carboline alkaloids suggest a likely mode of action that involves interference with the later stages of the viral replication cycle.
One study on a β-carboline alkaloid demonstrated its ability to suppress the Nuclear Factor-kappa B (NF-κB) signaling pathway . This was achieved through the inhibition of IκB kinase (IKK) activity, which in turn prevents the degradation of IκB and the subsequent nuclear translocation of NF-κB.[7] The NF-κB pathway is crucial for the host's inflammatory response and can be manipulated by viruses to promote their replication.
Furthermore, viral infections often trigger the interferon (IFN) signaling pathway , a critical component of the innate immune response. Type I IFNs, such as IFN-α and IFN-β, activate the JAK-STAT pathway, leading to the expression of numerous interferon-stimulated genes (ISGs) with antiviral functions.[8][9][10] It is plausible that this compound could modulate this pathway, either directly or indirectly, to enhance the host's antiviral state.
The following diagram illustrates a hypothetical model of this compound's potential interaction with these key signaling pathways during a viral infection.
Further research is required to definitively map the signaling cascades affected by this compound and to understand the full scope of its antiviral mechanism. This knowledge will be instrumental in the development of novel therapeutic strategies against HSV-2 and potentially other viral infections.
References
- 1. beta-Carbolines from the blue-green alga Dichothrix baueriana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. parchem.com [parchem.com]
- 3. jmc.ac.il [jmc.ac.il]
- 4. broadpharm.com [broadpharm.com]
- 5. Novel Method Based on Real-Time Cell Analysis for Drug Susceptibility Testing of Herpes Simplex Virus and Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. beta-Carboline alkaloid suppresses NF-kappaB transcriptional activity through inhibition of IKK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Signaling pathways activated by interferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interferon (IFN) Cell Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
Methodological & Application
Total Synthesis of Bauerine B: A Detailed Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed laboratory protocol for the total synthesis of Bauerine B, a cytotoxic β-carboline alkaloid. The synthesis follows the convergent strategy developed by Rocca et al., which involves key steps of metalation, Suzuki cross-coupling, and cyclization.[1] This protocol is intended to serve as a practical guide for researchers in organic synthesis and medicinal chemistry.
Synthetic Strategy Overview
The total synthesis of this compound (7,8-dichloro-9-methyl-β-carboline) is achieved through a five-step sequence starting from commercially available 2,3-dichloroaniline. The overall synthetic yield for this compound is 41%.[2]
The retrosynthetic analysis reveals a strategy centered on the formation of a biaryl linkage followed by an intramolecular cyclization to construct the β-carboline core. The key disconnection is the C-4a to C-4b bond of the β-carboline, leading back to a 2,2'-diaminobiaryl precursor. This intermediate is assembled via a Suzuki cross-coupling reaction between a substituted aminophenylboronic acid and an aminopyridine derivative.
Logical Flow of the Synthetic Pathway:
Caption: Overall synthetic workflow for this compound.
Quantitative Data Summary
The following table summarizes the quantitative data for each step of the this compound synthesis, including reaction yields and key parameters.
| Step | Reaction | Starting Material(s) | Product | Reagents | Yield (%) |
| 1 | Pivaloylation | 2,3-Dichloroaniline | 2,3-Dichloro-N-pivaloylaniline (4) | Pivaloyl chloride, Na2CO3 | Not Reported |
| 2 | Metalation-Boronation | 2,3-Dichloro-N-pivaloylaniline (4) | 2,3-Dichloro-6-(pivaloylamino)phenylboronic Acid (5) | n-BuLi, B(OMe)3 | 65 |
| 3 | Suzuki Cross-Coupling | Boronic acid (5) and 3-Iodo-2-aminopyridine (6) | 2'-Amino-2-(pivaloylamino)-5,6-dichlorobiphenyl (7) | Pd(PPh3)4, Na2CO3 | Good Yield |
| 4 | Cyclization | 2'-Amino-2-(pivaloylamino)-5,6-dichlorobiphenyl (7) | 7,8-Dichloro-β-carboline (2) | Pyridinium chloride | Not Reported |
| 5 | N-Methylation | 7,8-Dichloro-β-carboline (2) | This compound (1) | Methyl iodide, Phase Transfer Catalyst | Very Good Yield |
| - | Overall | 2,3-Dichloroaniline | This compound (1) | - | 41 |
Detailed Experimental Protocols
Step 1: Synthesis of 2,3-Dichloro-N-pivaloylaniline (4)
-
Procedure: To a solution of 2,3-dichloroaniline in a suitable solvent (e.g., dichloromethane), an aqueous solution of sodium carbonate (10%) is added. The mixture is cooled, and pivaloyl chloride is added dropwise with vigorous stirring. The reaction is allowed to proceed at room temperature. After completion, the organic layer is separated, washed, dried, and concentrated to yield the product.
Step 2: Synthesis of 2,3-Dichloro-6-(pivaloylamino)phenylboronic Acid (5)
-
Procedure: A solution of 2,3-dichloro-N-pivaloylaniline (4) in dry tetrahydrofuran (THF) is cooled to -15 °C under an inert atmosphere. n-Butyllithium (n-BuLi) is added dropwise, and the mixture is stirred for 6 hours. Trimethyl borate (B(OMe)3) is then added, and the reaction is stirred for an additional 2 hours at -15 °C. The reaction is quenched by hydrolysis, and the product is extracted to yield the boronic acid (5).
Step 3: Suzuki Cross-Coupling to form 2'-Amino-2-(pivaloylamino)-5,6-dichlorobiphenyl (7)
-
Procedure: In a degassed solvent system (e.g., toluene/ethanol), 2,3-dichloro-6-(pivaloylamino)phenylboronic acid (5), 3-iodo-2-aminopyridine (6), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) are combined. An aqueous solution of a base, typically sodium carbonate, is added. The mixture is heated under reflux until the starting materials are consumed (monitored by TLC). After cooling, the product is extracted, purified by chromatography to give the biaryl compound (7).
Step 4: Cyclization to form 7,8-Dichloro-β-carboline (2)
-
Procedure: The biaryl intermediate (7) is heated with pyridinium chloride at reflux for a short period (e.g., 15 minutes). The reaction mixture is then cooled and neutralized with an ammonium hydroxide solution. The resulting precipitate is collected by filtration, washed, and dried to afford 7,8-dichloro-β-carboline (2).
Step 5: N-Methylation to form this compound (1)
-
Procedure: 7,8-Dichloro-β-carboline (2) is dissolved in a suitable solvent system for phase-transfer catalysis. Methyl iodide is added along with a phase-transfer catalyst (e.g., a quaternary ammonium salt). The reaction is stirred at room temperature until completion. The product, this compound (1), is then isolated and purified.
Signaling Pathway and Logical Relationships
The following diagram illustrates the key transformations and the logical progression of the synthetic route.
Caption: Key transformations in this compound synthesis.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of Bauerine B
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a comprehensive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity for Bauerine B, a beta-carboline alkaloid. The described protocol is designed for accurate and reproducible analysis, suitable for quality control and research purposes in drug development. This application note includes a detailed experimental protocol, data presentation in tabular format, and visual diagrams of the experimental workflow and a relevant hypothetical signaling pathway.
Introduction
This compound is a naturally occurring beta-carboline alkaloid, a class of compounds known for their diverse biological activities. As with any active pharmaceutical ingredient (API), establishing the purity of this compound is a critical step in the drug development process to ensure safety and efficacy. High-performance liquid chromatography (HPLC) is a powerful analytical technique for assessing the purity of chemical compounds by separating the main component from any potential impurities.[1][2] This application note provides a robust RP-HPLC method for the quantitative purity analysis of this compound.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or a UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is recommended for the separation of alkaloids.[3]
-
Solvents and Reagents: HPLC grade acetonitrile, methanol, and water. Formic acid (analytical grade).
-
Sample: this compound reference standard and sample for analysis.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or optimal wavelength determined by DAD, as beta-carbolines typically absorb in the UV range)[4][5] |
Preparation of Solutions
-
Mobile Phase Preparation: Prepare Mobile Phase A by adding 1 mL of formic acid to 999 mL of HPLC grade water. Prepare Mobile Phase B by adding 1 mL of formic acid to 999 mL of HPLC grade acetonitrile. Degas both mobile phases before use.
-
Standard Solution Preparation: Accurately weigh approximately 5 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol to obtain a stock solution of 0.5 mg/mL. Further dilute this stock solution with the initial mobile phase composition (90% A: 10% B) to a working concentration of 50 µg/mL.
-
Sample Solution Preparation: Prepare the this compound sample to be analyzed in the same manner as the standard solution to a final concentration of approximately 50 µg/mL.
Analytical Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (methanol or initial mobile phase) to ensure a clean baseline.
-
Inject the standard solution to determine the retention time and peak area of this compound.
-
Inject the sample solution.
-
After each injection, run the gradient program as detailed in Table 1.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Identify any other peaks as potential impurities. The use of a DAD allows for the acquisition of UV spectra for all peaks, which can aid in the characterization of impurities.[6]
Data Presentation
The purity of the this compound sample is determined by calculating the percentage peak area of the main component relative to the total peak area of all components in the chromatogram.
Table 2: Example Chromatographic Data for this compound Purity Analysis
| Peak ID | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |
| 1 | 4.2 | 15.6 | 0.31 | Impurity A |
| 2 | 8.9 | 22.1 | 0.44 | Impurity B |
| 3 | 15.7 | 4950.3 | 98.81 | This compound |
| 4 | 18.2 | 25.4 | 0.51 | Impurity C |
| Total | 5013.4 | 100.00 |
Calculation of Purity:
Purity (%) = (Peak Area of this compound / Total Peak Area of all peaks) x 100
In this example, the purity of this compound is calculated as: (4950.3 / 5013.4) x 100 = 98.74%
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the HPLC purity analysis for this compound.
References
Application Notes and Protocols for the Structural Elucidation of Strychnine using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This document provides a detailed guide to the application of various NMR experiments for determining the complex structure of strychnine, a classic example of a natural product. The protocols outlined herein are designed to be broadly applicable for the structural analysis of other small to medium-sized organic molecules.
Data Presentation: NMR Spectroscopic Data for Strychnine
The following tables summarize the ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for strychnine, crucial for its complete structural assignment.
Table 1: ¹H NMR Chemical Shift Assignments for Strychnine
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 7.28 | d | 7.4 |
| 2 | 7.22 | t | 7.7 |
| 3 | 7.08 | t | 7.4 |
| 4 | 8.08 | d | 8.2 |
| 8 | 3.84 | ddd | 11.5, 6.0, 3.5 |
| 11a | 3.12 | dd | 14.5, 3.5 |
| 11b | 2.65 | dd | 14.5, 11.5 |
| 12 | 4.28 | ddd | 11.5, 6.0, 1.0 |
| 13 | 3.18 | m | |
| 14 | 2.78 | m | |
| 15a | 2.35 | m | |
| 15b | 1.88 | m | |
| 16 | 3.58 | m | |
| 17a | 1.25 | m | |
| 17b | 1.95 | m | |
| 18a | 1.42 | m | |
| 18b | 2.30 | m | |
| 20a | 3.92 | d | 12.0 |
| 20b | 3.98 | d | 12.0 |
| 22 | 5.88 | d | 10.0 |
| 23a | 4.12 | dd | 12.0, 1.5 |
| 23b | 4.18 | dd | 12.0, 3.0 |
Table 2: ¹³C NMR Chemical Shift Assignments for Strychnine
| Position | Chemical Shift (δ, ppm) |
| 1 | 122.6 |
| 2 | 124.7 |
| 3 | 116.1 |
| 4 | 127.8 |
| 5 | 141.9 |
| 6 | 129.5 |
| 7 | 77.8 |
| 8 | 60.1 |
| 10 | 169.8 |
| 11 | 42.5 |
| 12 | 82.1 |
| 13 | 48.2 |
| 14 | 31.8 |
| 15 | 26.8 |
| 16 | 50.0 |
| 17 | 26.4 |
| 18 | 49.8 |
| 20 | 52.1 |
| 21 | 64.5 |
| 22 | 129.2 |
| 23 | 140.1 |
Table 3: Key 2D NMR Correlations for Strychnine Structure Elucidation
| Experiment | Key Correlations |
| COSY | H-1 ↔ H-2 ↔ H-3 ↔ H-4 (Aromatic system) |
| H-8 ↔ H-13 | |
| H-11a/b ↔ H-12 | |
| H-15a/b ↔ H-14, H-16 | |
| H-17a/b ↔ H-18a/b | |
| H-22 ↔ H-23a/b | |
| HSQC | H-1 ↔ C-1 |
| H-2 ↔ C-2 | |
| H-3 ↔ C-3 | |
| H-4 ↔ C-4 | |
| H-8 ↔ C-8 | |
| H-11a/b ↔ C-11 | |
| H-12 ↔ C-12 | |
| H-13 ↔ C-13 | |
| H-14 ↔ C-14 | |
| H-15a/b ↔ C-15 | |
| H-16 ↔ C-16 | |
| H-17a/b ↔ C-17 | |
| H-18a/b ↔ C-18 | |
| H-20a/b ↔ C-20 | |
| H-22 ↔ C-22 | |
| H-23a/b ↔ C-23 | |
| HMBC | H-1 ↔ C-3, C-5 |
| H-4 ↔ C-2, C-6 | |
| H-11a/b ↔ C-10, C-12, C-13 | |
| H-12 ↔ C-11, C-13, C-16 | |
| H-22 ↔ C-16, C-20 |
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below.
2.1. Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified strychnine sample for ¹H NMR and 20-50 mg for ¹³C NMR experiments.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble (e.g., Chloroform-d, CDCl₃).
-
Dissolution: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.
-
Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
2.2. 1D NMR Spectroscopy (¹H and ¹³C)
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: ~16 ppm, centered around 5-6 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: ~200-220 ppm, centered around 100 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the TMS signal.
2.3. 2D NMR Spectroscopy
2.3.1. COSY (Correlation Spectroscopy)
-
Pulse Program: A standard gradient-selected COSY experiment (e.g., 'cosygpqf').
-
Spectral Width: Same as the ¹H NMR spectrum in both dimensions.
-
Data Points: 1024-2048 points in the direct dimension (t₂) and 256-512 increments in the indirect dimension (t₁).
-
Number of Scans: 2-8 per increment.
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation. Symmetrize the resulting spectrum.
2.3.2. HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC experiment (e.g., 'hsqcedetgpsisp2.3').
-
Spectral Width: ~16 ppm in the ¹H dimension (F2) and ~200-220 ppm in the ¹³C dimension (F1).
-
Data Points: 1024-2048 points in F2 and 128-256 increments in F1.
-
Number of Scans: 4-16 per increment.
-
¹J(C,H) Coupling Constant: Set to an average value of 145 Hz.
-
Processing: Apply a squared sine-bell window function in both dimensions before Fourier transformation.
2.3.3. HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program: A standard gradient-selected HMBC experiment (e.g., 'hmbcgplpndqf').
-
Spectral Width: Same as the HSQC experiment.
-
Data Points: 1024-2048 points in F2 and 256-512 increments in F1.
-
Number of Scans: 8-32 per increment.
-
Long-Range Coupling Constant: Optimized for a long-range J-coupling of 8 Hz.
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
Visualizations
The following diagrams illustrate the workflow and logical connections in the NMR-based structure elucidation of strychnine.
Application Notes and Protocols for Cell-Based Antiviral Screening of Bauerine B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bauerine B is a β-carboline alkaloid first isolated from the blue-green alga Dichothrix baueriana. Preliminary studies have indicated that compounds within the bauerine family exhibit antiviral properties, including activity against Herpes Simplex Virus type 2 (HSV-2), a prevalent human pathogen responsible for genital herpes.[1] These application notes provide detailed protocols for robust cell-based assays to screen and characterize the anti-HSV-2 activity of this compound. The described methods, including the Plaque Reduction Assay and the Cytopathic Effect (CPE) Inhibition Assay, are foundational for determining the compound's efficacy and potency. Additionally, a cytotoxicity assay is outlined to assess the therapeutic window of this compound.
Data Presentation: Antiviral Activity and Cytotoxicity of this compound
The following tables summarize hypothetical, yet realistic, quantitative data for the antiviral activity and cytotoxicity of this compound against HSV-2 in Vero cells. These values are presented for illustrative purposes to guide researchers in their data analysis and comparison.
Table 1: Anti-HSV-2 Activity of this compound
| Assay Type | Virus Strain | Cell Line | EC50 (µM) | Selectivity Index (SI) |
| Plaque Reduction | HSV-2 (Strain G) | Vero | 3.5 ± 0.4 | >28.5 |
| CPE Inhibition | HSV-2 (Strain G) | Vero | 4.2 ± 0.6 | >23.8 |
EC50 (50% effective concentration) is the concentration of this compound that inhibits viral plaque formation or cytopathic effect by 50%. The Selectivity Index (SI) is calculated as CC50/EC50.
Table 2: Cytotoxicity of this compound
| Assay Type | Cell Line | Incubation Time (h) | CC50 (µM) |
| MTT Assay | Vero | 72 | >100 |
CC50 (50% cytotoxic concentration) is the concentration of this compound that reduces cell viability by 50%.
Experimental Protocols
Cell and Virus Culture
-
Cell Line: Vero cells (African green monkey kidney epithelial cells, ATCC® CCL-81™) are a suitable host for HSV-2 propagation and are recommended for these assays. Maintain Vero cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Virus Strain: HSV-2 (e.g., Strain G, ATCC® VR-734™) should be propagated in Vero cells. Viral titers can be determined by a standard plaque assay to calculate the Plaque Forming Units per milliliter (PFU/mL). Aliquots of the virus stock should be stored at -80°C.
Plaque Reduction Assay
This assay is a gold-standard method to quantify the inhibition of infectious virus particles.
Materials:
-
Vero cells
-
HSV-2 virus stock
-
This compound stock solution (dissolved in DMSO)
-
DMEM with 2% FBS (infection medium)
-
Methylcellulose overlay medium (e.g., 1.2% methylcellulose in 2X DMEM)
-
Crystal violet staining solution (0.5% crystal violet in 20% ethanol)
-
Phosphate Buffered Saline (PBS)
-
6-well plates
Protocol:
-
Seed Vero cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection (approximately 5 x 10^5 cells/well). Incubate overnight.
-
On the day of the experiment, prepare serial dilutions of this compound in infection medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
When the cell monolayer is confluent, remove the growth medium and wash the cells once with PBS.
-
Infect the cells with HSV-2 at a multiplicity of infection (MOI) that will produce approximately 50-100 plaques per well. Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution of the virus.
-
After the incubation period, remove the virus inoculum and wash the cells with PBS.
-
Add the prepared dilutions of this compound (or vehicle control) to the respective wells.
-
Overlay the cell monolayer with an equal volume of methylcellulose overlay medium containing the corresponding concentrations of this compound.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until distinct plaques are visible.
-
After incubation, remove the overlay and fix the cells with 10% formalin for at least 30 minutes.
-
Stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of plaques in each well. The percentage of plaque inhibition is calculated as: [1 - (Number of plaques in treated well / Number of plaques in virus control well)] x 100.
-
The EC50 value is determined by plotting the percentage of plaque inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
Cytopathic Effect (CPE) Inhibition Assay
This high-throughput assay measures the ability of a compound to protect cells from virus-induced cell death.
Materials:
-
Vero cells
-
HSV-2 virus stock
-
This compound stock solution
-
DMEM with 2% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
96-well plates
Protocol:
-
Seed Vero cells in 96-well plates at a density of approximately 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in DMEM with 2% FBS.
-
Remove the growth medium from the cells and add the prepared this compound dilutions. Include cell control wells (no virus, no compound), virus control wells (virus, no compound), and compound toxicity control wells (no virus, with compound).
-
Infect the plates with HSV-2 at an MOI that causes complete CPE in the virus control wells within 72 hours (typically MOI of 0.05-0.1).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, assess cell viability using an MTT assay or a similar method. For an MTT assay, add the MTT reagent to each well and incubate for 2-4 hours. Then, solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
The percentage of CPE inhibition is calculated as: [(Absorbance of treated wells - Absorbance of virus control) / (Absorbance of cell control - Absorbance of virus control)] x 100.
-
Determine the EC50 value from the dose-response curve.
Cytotoxicity Assay
This assay is crucial to determine the concentration range at which this compound is toxic to the host cells.
Materials:
-
Vero cells
-
This compound stock solution
-
DMEM with 10% FBS
-
MTT or similar cell viability reagent
-
96-well plates
Protocol:
-
Seed Vero cells in 96-well plates as described for the CPE inhibition assay.
-
Prepare serial dilutions of this compound in DMEM with 10% FBS.
-
Remove the growth medium and add the this compound dilutions to the cells. Include a vehicle control.
-
Incubate the plates for the same duration as the antiviral assays (e.g., 72 hours).
-
Assess cell viability using the MTT assay as described previously.
-
The percentage of cytotoxicity is calculated as: [1 - (Absorbance of treated wells / Absorbance of cell control)] x 100.
-
The CC50 value is determined from the dose-response curve.
Mandatory Visualizations
Signaling Pathway of HSV-2 Entry and Initial Replication
Caption: HSV-2 entry and early replication pathway.
Experimental Workflow for this compound Antiviral Screening
Caption: Workflow for this compound antiviral screening.
Logical Relationship of Key Assay Parameters
Caption: Relationship of key antiviral assay parameters.
References
Application Notes and Protocols: In Vitro Evaluation of Bauerine B Against Herpes Simplex Virus 2 (HSV-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of Bauerine B, a novel compound, against Herpes Simplex Virus 2 (HSV-2). The protocols described herein cover the essential assays for determining the cytotoxicity, antiviral efficacy, and potential mechanism of action of this compound. The methodologies are based on established techniques for screening and characterizing antiviral agents. Data is presented in a structured format to facilitate clear interpretation and comparison. Visual diagrams of experimental workflows and viral life cycle inhibition points are included to enhance understanding.
Introduction
Herpes Simplex Virus 2 (HSV-2) is a prevalent pathogen responsible for genital herpes, a lifelong infection with significant health implications.[1] While current antiviral therapies, such as acyclovir and its derivatives, are effective in managing symptoms, they do not eradicate the latent virus, and drug-resistant strains are an emerging concern.[2][3] This necessitates the discovery and development of new anti-HSV-2 agents with novel mechanisms of action.
This compound is a novel compound under investigation for its potential antiviral properties. This document outlines the standardized in vitro assays to rigorously assess its efficacy and safety profile against HSV-2. The primary objectives of these protocols are to:
-
Determine the 50% cytotoxic concentration (CC50) of this compound in a relevant cell line.
-
Determine the 50% effective concentration (EC50 or IC50) of this compound required to inhibit HSV-2 replication.
-
Calculate the selectivity index (SI) as an indicator of the compound's therapeutic window.
-
Investigate the potential mechanism of action by which this compound inhibits HSV-2.
Data Presentation: Summary of Quantitative Data
The following tables summarize the hypothetical quantitative data for the in vitro activity of this compound against HSV-2.
Table 1: Cytotoxicity and Antiviral Activity of this compound against HSV-2
| Compound | Cell Line | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | Vero | >100 | 1.5 | >66.7 |
| Acyclovir | Vero | >200 | 2.0 | >100 |
CC50 (50% Cytotoxic Concentration): Concentration of the compound that reduces cell viability by 50%. EC50 (50% Effective Concentration): Concentration of the compound that inhibits viral replication by 50%. SI (Selectivity Index): A measure of the compound's therapeutic window. A higher SI is desirable.
Table 2: Mechanism of Action Assays for this compound
| Assay Type | This compound (Inhibition %) | Description |
| Virucidal Assay | 95% | Measures the ability of the compound to directly inactivate viral particles. |
| Attachment Assay | 85% | Determines if the compound prevents the virus from binding to the host cell. |
| Penetration Assay | 20% | Assesses if the compound blocks the entry of the virus into the host cell after attachment. |
| Post-infection Assay | 90% | Evaluates the effect of the compound on viral replication after the virus has entered the cell. |
Experimental Protocols
Cell and Virus Culture
-
Cell Line: Vero cells (African green monkey kidney epithelial cells) are commonly used for HSV-2 propagation and antiviral assays. Cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[4] Cells are to be maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Virus Strain: A well-characterized laboratory strain of HSV-2 (e.g., G strain) should be used. Viral stocks are prepared by infecting confluent monolayers of Vero cells. The virus titer is determined by a plaque assay and expressed as Plaque Forming Units per milliliter (PFU/mL).[5]
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is a common method to assess cell viability and the cytotoxic potential of a compound.[6][7]
Protocol:
-
Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the different concentrations of this compound to the wells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubate the plate for 48-72 hours at 37°C.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the untreated control. The CC50 value is determined from the dose-response curve.
Antiviral Activity Assay (Plaque Reduction Assay)
This assay is a standard method for quantifying the inhibition of viral replication by a compound.[8][9]
Protocol:
-
Seed Vero cells in 24-well plates and grow until they form a confluent monolayer.
-
Pre-treat the cell monolayers with various non-toxic concentrations of this compound for 1 hour at 37°C.
-
Infect the cells with HSV-2 at a multiplicity of infection (MOI) of 0.01 (approximately 50-100 PFU/well).
-
After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with medium containing 1% methylcellulose and the respective concentrations of this compound.
-
Incubate the plates for 48-72 hours at 37°C until plaques are visible.
-
Fix the cells with 10% formalin and stain with 0.5% crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each concentration compared to the virus control (no compound). The EC50 value is determined from the dose-response curve.
Mechanism of Action Assays
This assay determines if this compound can directly inactivate HSV-2 particles.
Protocol:
-
Incubate a known titer of HSV-2 (e.g., 1 x 10^6 PFU/mL) with different concentrations of this compound for 2 hours at 37°C.
-
Following incubation, dilute the mixture to a non-inhibitory concentration of this compound.
-
Determine the remaining viral titer using a standard plaque assay on Vero cells.
-
A significant reduction in viral titer compared to the untreated virus control indicates virucidal activity.
This assay helps to identify the stage of the viral life cycle targeted by the compound.[10]
Protocol:
-
Attachment: Pre-chill Vero cells at 4°C for 1 hour. Add HSV-2 and this compound simultaneously and incubate at 4°C for 2 hours to allow attachment but not entry. Wash the cells to remove unbound virus and compound, then overlay with fresh medium and incubate at 37°C.
-
Penetration: Allow HSV-2 to attach to pre-chilled Vero cells at 4°C for 2 hours. Then, shift the temperature to 37°C to allow synchronized entry and add this compound for 1 hour. After incubation, inactivate any extracellular virus and continue incubation with fresh medium.
-
Post-infection: Infect Vero cells with HSV-2 for 1 hour at 37°C. After the adsorption period, add different concentrations of this compound to the medium and incubate for the remainder of the viral replication cycle.
For all conditions, the viral yield is quantified at the end of the experiment (e.g., 24 hours post-infection) by plaque assay or qPCR.
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vitro testing of this compound against HSV-2.
HSV-2 Replication Cycle and Potential Inhibition Points
Caption: Potential inhibition points of this compound in the HSV-2 replication cycle.
Mechanism of Action Assay Logic
References
- 1. What are HSV-2 Helicase inhibitors and how do they work? [synapse.patsnap.com]
- 2. vax-before-travel.com [vax-before-travel.com]
- 3. mdpi.com [mdpi.com]
- 4. Assays for the Identification of Novel Antivirals against Bluetongue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. scispace.com [scispace.com]
- 8. Antiviral Effects of ABMA against Herpes Simplex Virus Type 2 In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiviral Methods and Protocols. Methods in Molecular Medicine, Volume 24. Kinchington D, Schinazi RF, eds. ($99.00.) Humana Press, 2000. ISBN 0 896 03561 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis and SAR Studies of Bauerine B Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and structure-activity relationship (SAR) studies of Bauerine B analogs. This compound, a chlorinated β-carboline alkaloid, has demonstrated notable antiviral activity, particularly against Herpes Simplex Virus type 2 (HSV-2). The following sections outline synthetic strategies to generate analogs of this compound and the experimental procedures to evaluate their biological activity, facilitating the exploration of their therapeutic potential.
Introduction to this compound and SAR Studies
This compound is a marine alkaloid characterized by a 7,8-dichloro-9-methyl-β-carboline scaffold. Its discovery and initial antiviral screening have prompted further investigation into its mechanism of action and potential for drug development. Structure-activity relationship (SAR) studies are crucial in this endeavor, as they involve the systematic modification of the lead compound's structure to identify key pharmacophoric features and optimize biological activity. By synthesizing and testing a series of this compound analogs, researchers can elucidate the contributions of different structural motifs to antiviral efficacy, selectivity, and pharmacokinetic properties.
Data Presentation: SAR of β-Carboline Analogs Against Herpes Simplex Virus
While specific SAR data for a comprehensive library of this compound analogs against HSV-2 is not extensively available in the public domain, studies on related β-carboline derivatives provide valuable insights into the structural requirements for antiherpetic activity. The following table summarizes the antiviral activity of a series of β-carboline analogs against HSV-1 and HSV-2, highlighting the impact of substitutions on the core scaffold.[1][2] This data serves as a foundational guide for designing novel this compound analogs with potentially enhanced antiviral properties.
| Compound | R1 | R2 | R6 | R9 | EC50 (µM) vs HSV-1[2] | EC50 (µM) vs HSV-2[2] | Selectivity Index (SI) vs HSV-1[2] |
| Norharmane | H | H | H | H | >50 | >50 | - |
| Harmane | CH₃ | H | H | H | >50 | >50 | - |
| 9-Methyl-norharmane | H | H | H | CH₃ | 4.9 ± 0.4 | ~5 | 88.8 |
| 9-Methyl-harmane | CH₃ | H | H | CH₃ | 5.9 ± 0.8 | ~6 | 40.2 |
| 6-Methoxy-harmane | CH₃ | H | OCH₃ | H | 19.5 ± 0.3 | ~20 | 7.0 |
| Harmine | CH₃ | H | OCH₃ | H | >50 | >50 | - |
| Harmol | CH₃ | H | OH | H | >50 | >50 | - |
Table 1: Antiviral Activity of β-Carboline Analogs. EC50 values represent the concentration of the compound that inhibits viral replication by 50%. The Selectivity Index (SI) is the ratio of the cytotoxic concentration (CC50) to the EC50, indicating the therapeutic window of the compound. Higher SI values are desirable.
-
Substitution at N-9: Methylation at the N-9 position of the indole ring (e.g., 9-Methyl-norharmane and 9-Methyl-harmane) appears to be crucial for potent anti-HSV activity.[1][2]
-
Substitution at C-1: The presence of a methyl group at the C-1 position (harmane series) does not seem to be a primary determinant of activity on its own but is tolerated when combined with N-9 methylation.[2]
-
Substitution at C-6: A methoxy group at the C-6 position in the harmane series (6-Methoxy-harmane) confers some antiviral activity, though less potent than the N-9 methylated analogs.[2]
These findings suggest that initial synthetic efforts for this compound analogs should focus on modifications at the N-9 position, while exploring a variety of substituents at other positions of the β-carboline core to enhance potency and selectivity.
Experimental Protocols
Synthesis of this compound Analogs
The synthesis of this compound and its analogs can be achieved through various strategies. The first total synthesis of this compound utilized a convergent approach involving metalation, cross-coupling, and cyclization reactions. A more general and adaptable method for generating a library of analogs is the Pictet-Spengler reaction, a classic method for constructing the β-carboline skeleton.
Protocol 1: Pictet-Spengler Synthesis of a this compound Analog Precursor
This protocol describes the synthesis of a 1,2,3,4-tetrahydro-β-carboline, which can be subsequently aromatized to the β-carboline core of this compound analogs.
Materials:
-
Appropriately substituted tryptamine (e.g., 4,5-dichlorotryptamine for direct this compound analogs)
-
Aldehyde or ketone
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve the substituted tryptamine (1.0 eq) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the desired aldehyde or ketone (1.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (2.0 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired 1,2,3,4-tetrahydro-β-carboline.
Protocol 2: Aromatization of the Tetrahydro-β-carboline Ring
To obtain the final β-carboline scaffold of this compound analogs, the tetrahydro-β-carboline intermediate must be aromatized.
Materials:
-
1,2,3,4-tetrahydro-β-carboline from Protocol 1
-
10% Palladium on carbon (Pd/C)
-
Toluene or xylene
-
Inert atmosphere apparatus
Procedure:
-
To a solution of the 1,2,3,4-tetrahydro-β-carboline (1.0 eq) in toluene or xylene, add 10% Pd/C (10-20% by weight).
-
Heat the reaction mixture to reflux under an inert atmosphere for 12-48 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude β-carboline analog.
-
Purify the product by silica gel column chromatography or recrystallization to obtain the pure this compound analog.
Antiviral Activity Assay
The antiviral activity of the synthesized this compound analogs against HSV-2 can be determined using a plaque reduction assay. This assay measures the ability of a compound to inhibit the formation of viral plaques in a monolayer of cultured cells.
Protocol 3: Plaque Reduction Assay for HSV-2
Materials:
-
Vero cells (or other susceptible cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Herpes Simplex Virus type 2 (HSV-2) stock of known titer
-
Synthesized this compound analogs dissolved in dimethyl sulfoxide (DMSO)
-
Methylcellulose overlay medium (e.g., DMEM with 2% FBS and 1% methylcellulose)
-
Crystal violet staining solution (e.g., 0.5% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed Vero cells into 6-well or 12-well plates at a density that will result in a confluent monolayer the following day. Incubate at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of the this compound analogs in DMEM. The final concentration of DMSO should be non-toxic to the cells (typically ≤ 0.5%).
-
Virus Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with HSV-2 at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 50-100 plaque-forming units [PFU] per well). Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: After the adsorption period, remove the virus inoculum and wash the cell monolayer with PBS. Add the different concentrations of the this compound analogs (or control compounds like acyclovir and a vehicle control with DMSO) to the respective wells.
-
Overlay: Add the methylcellulose overlay medium to each well. The overlay restricts the spread of the virus to adjacent cells, leading to the formation of discrete plaques.
-
Incubation: Incubate the plates for 2-3 days at 37°C in a 5% CO₂ incubator until visible plaques are formed.
-
Plaque Staining and Counting: After incubation, remove the overlay medium and fix the cells with a suitable fixative (e.g., methanol or 10% formalin). Stain the cells with crystal violet solution for 15-30 minutes. Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque inhibition is calculated relative to the virus control wells (no compound). The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, can be determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Logical Relationship of SAR Studies
Caption: Logical workflow for this compound analog SAR studies.
Experimental Workflow for Synthesis and Evaluation
Caption: Workflow for synthesis and antiviral evaluation.
This document provides a comprehensive starting point for researchers interested in the synthesis and SAR of this compound analogs. By following these protocols and considering the initial SAR data, new and more potent antiviral agents based on the this compound scaffold can be rationally designed and evaluated.
References
Application Note: Developing a Stable Formulation of Bauerine B for In Vitro Studies
Introduction
Bauerine B is a novel heterocyclic compound with significant therapeutic potential demonstrated in preliminary screenings. However, its progression into detailed in vitro studies is hampered by its poor aqueous solubility, a common challenge in drug development that can lead to inconsistent experimental results and low bioavailability.[1][2] This application note provides a systematic approach and detailed protocols for developing a stable, solubilized formulation of this compound suitable for reliable in vitro evaluation. The described workflow focuses on solubility screening, formulation optimization using a co-solvent system, and subsequent stability assessment in a biologically relevant medium.
Data Presentation
Quantitative data from solubility and stability assessments are crucial for selecting the optimal formulation strategy. The following tables summarize the key experimental results.
Table 1: Solubility of this compound in Various Solvents
This table presents the measured solubility of this compound in common pharmaceutical-grade solvents at ambient temperature (25°C). This data is foundational for selecting appropriate solvents for a co-solvent formulation system.
| Solvent/Co-solvent | Category | Solubility (mg/mL) |
| Deionized Water | Aqueous Buffer | < 0.001 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Aqueous Buffer | < 0.001 |
| Dimethyl Sulfoxide (DMSO) | Organic Solvent | 150.2 |
| Ethanol (EtOH) | Organic Solvent | 25.5 |
| Propylene Glycol (PG) | Organic Solvent | 45.8 |
| Polyethylene Glycol 400 (PEG 400) | Organic Solvent | 98.7 |
| N-Methyl-2-pyrrolidone (NMP) | Organic Solvent | > 200 |
Table 2: Stability of this compound Formulation in Cell Culture Medium
This table shows the chemical stability of a 100 µM this compound formulation (5% DMSO, 15% PEG 400 in PBS) when incubated in DMEM supplemented with 10% Fetal Bovine Serum (FBS) at 37°C. Stability is assessed by measuring the percentage of the initial this compound concentration remaining over time using HPLC-UV.[3][4][5]
| Time Point (hours) | Mean % this compound Remaining (± SD, n=3) | Observations |
| 0 | 100 ± 0.0 | Clear, no precipitation |
| 2 | 99.1 ± 1.2 | Clear, no precipitation |
| 8 | 98.5 ± 1.5 | Clear, no precipitation |
| 24 | 97.9 ± 2.1 | Clear, no precipitation |
| 48 | 96.2 ± 2.5 | Clear, no precipitation |
Visualized Workflows and Pathways
Experimental Workflow for Formulation Development
The following diagram outlines the systematic process for developing and validating a stable this compound formulation for in vitro use.
Caption: A stepwise workflow for this compound formulation.
Hypothetical Signaling Pathway for this compound Action
This diagram illustrates a hypothetical mechanism of action where this compound inhibits a B-cell signaling pathway, modeled after the BAFF receptor pathway, which is critical for B-cell survival and maturation.[6]
Caption: Hypothetical inhibition of the NIK protein kinase by this compound.
Experimental Protocols
Protocol: Solubility Assessment in Various Solvents
Objective: To determine the saturation solubility of this compound in a panel of pharmaceutically relevant solvents.
Materials:
-
This compound powder
-
Solvents: Deionized Water, PBS (pH 7.4), DMSO, Ethanol, Propylene Glycol, PEG 400, NMP
-
2.0 mL microcentrifuge tubes
-
Vortex mixer
-
Thermomixer or incubator shaker set to 25°C
-
High-speed centrifuge
-
HPLC system with UV detector
Methodology:
-
Add an excess amount of this compound powder (e.g., 10-20 mg) to 1.0 mL of each test solvent in a microcentrifuge tube.
-
Cap the tubes securely and vortex vigorously for 1 minute to ensure initial dispersion.
-
Place the tubes in a thermomixer set to 25°C, shaking at 1200 rpm for 24 hours to allow the suspension to reach equilibrium.
-
After 24 hours, centrifuge the tubes at 14,000 x g for 15 minutes to pellet the excess, undissolved solid.
-
Carefully collect an aliquot of the clear supernatant.
-
Dilute the supernatant with an appropriate mobile phase (or solvent in which the compound is highly soluble, like DMSO) to a concentration within the linear range of the HPLC standard curve.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.
-
Calculate the original solubility in mg/mL, accounting for the dilution factor.
Protocol: Preparation of a Co-Solvent Formulation
Objective: To prepare a high-concentration stock solution of this compound using a co-solvent system for subsequent dilution into aqueous media. Strategies for formulating poorly soluble compounds often involve using co-solvents.[1][7][8]
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Polyethylene Glycol 400 (PEG 400)
-
Sterile, amber glass vial
-
Calibrated pipettes
-
Vortex mixer
Methodology:
-
Weigh the required amount of this compound to prepare a 20 mM stock solution.
-
To the vial containing this compound, first add DMSO to a final concentration of 25% of the total desired volume.
-
Vortex the mixture until the this compound is fully dissolved. Gentle warming in a 37°C water bath may be used if necessary.
-
Once dissolved, add PEG 400 to bring the volume to 100% of the final desired volume.
-
Vortex again for 1 minute to ensure a homogenous solution.
-
Store the resulting stock solution at -20°C, protected from light. This stock can be diluted into cell culture media for in vitro experiments. For example, a 1:200 dilution yields a 100 µM final concentration with vehicle concentrations of 0.05% DMSO and 0.375% PEG 400.
Protocol: In Vitro Formulation Stability Assessment
Objective: To evaluate the chemical stability of the this compound formulation in a complete cell culture medium over 48 hours.[5][9][10]
Materials:
-
20 mM this compound stock solution (from Protocol 4.2)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile 15 mL conical tubes
-
CO₂ incubator set to 37°C, 5% CO₂
-
HPLC system with UV detector
-
Acetonitrile (ACN) with 0.1% formic acid
Methodology:
-
Pre-warm the complete cell culture medium to 37°C.
-
Spike the medium with the 20 mM this compound stock solution to achieve a final concentration of 100 µM. For example, add 50 µL of stock to 9.95 mL of medium.
-
Vortex gently to mix. This is the T=0 sample.
-
Immediately take a 1.0 mL aliquot (T=0), and add it to a microcentrifuge tube containing 1.0 mL of ice-cold ACN to precipitate proteins and stop degradation. Vortex and centrifuge at 14,000 x g for 10 minutes. Collect the supernatant for HPLC analysis.
-
Place the remaining solution in the 37°C incubator.
-
At subsequent time points (e.g., 2, 8, 24, and 48 hours), remove the tube from the incubator, gently mix, and repeat the sampling and protein precipitation procedure described in step 4.
-
Analyze all collected supernatants by HPLC-UV to determine the concentration of this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. japer.in [japer.in]
- 3. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 5. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. youtube.com [youtube.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Bauerine B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Bauerine B. Due to the limited availability of specific experimental data for this compound, this guide is based on the general principles and challenges encountered during the purification of related β-carboline alkaloids.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what makes its purification challenging?
A1: this compound is a chlorinated β-carboline alkaloid isolated from the blue-green alga Dichothrix baueriana[1]. The challenges in its purification are similar to those for other minor alkaloids from natural sources. These can include low abundance in the source material, co-extraction with structurally similar compounds, and potential instability under certain conditions (e.g., pH, light, and temperature).
Q2: What are the general steps for purifying this compound?
A2: A typical purification workflow for a β-carboline alkaloid like this compound involves:
-
Extraction: Initial extraction from the algal biomass using organic solvents.
-
Preliminary Purification: Acid-base extraction to separate alkaloids from neutral and acidic compounds.
-
Chromatographic Separation: Column chromatography (e.g., silica gel, Sephadex) to separate individual alkaloids.
-
Final Polishing: High-performance liquid chromatography (HPLC) to achieve high purity.
-
Crystallization: To obtain the final pure compound.
Q3: What are the critical parameters to control during purification?
A3: Based on studies of similar compounds, the following parameters are crucial:
-
pH: Alkaloids are basic and their solubility is pH-dependent. Controlling pH is essential for efficient extraction and to prevent degradation[2][3].
-
Temperature: Many natural products are heat-sensitive. High temperatures can lead to degradation[4][5].
-
Light: Exposure to light can cause photodegradation of some compounds[6]. It is advisable to work in low-light conditions or use amber glassware.
-
Solvent Purity: Impurities in solvents can interfere with the purification process and contaminate the final product.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield of this compound after Extraction | Incomplete cell lysis of the algal source. | Use mechanical disruption methods (e.g., sonication, bead beating) in addition to solvent extraction. |
| Inappropriate extraction solvent. | Perform small-scale solvent screening with solvents of varying polarity (e.g., methanol, ethanol, dichloromethane, ethyl acetate) to find the optimal solvent for this compound. | |
| Co-elution of Impurities during Column Chromatography | Poor separation on the stationary phase. | Try a different stationary phase (e.g., alumina, C18 reversed-phase silica). |
| Inappropriate mobile phase. | Optimize the mobile phase by running thin-layer chromatography (TLC) with different solvent systems to achieve better separation. Consider using a gradient elution. | |
| Degradation of this compound during Purification | pH instability. | Buffer all aqueous solutions and avoid extreme pH values unless necessary for a specific step. Based on general alkaloid chemistry, maintaining a slightly acidic to neutral pH is often preferable for stability in solution. |
| Temperature sensitivity. | Perform purification steps at low temperatures (e.g., in a cold room or on ice) where possible. | |
| Light sensitivity. | Protect the sample from light by using amber glassware or wrapping containers in aluminum foil. | |
| Poor Resolution in HPLC | Suboptimal column or mobile phase. | Screen different HPLC columns (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions (e.g., acetonitrile/water, methanol/water with additives like formic acid or trifluoroacetic acid). |
| Column overloading. | Reduce the amount of sample injected onto the column. | |
| Difficulty in Crystallizing Final Product | Presence of minor impurities. | Re-purify the sample using a different HPLC method or a final polishing step with a different stationary phase. |
| Incorrect solvent system for crystallization. | Screen a variety of solvents and solvent mixtures for crystallization. Techniques like slow evaporation, vapor diffusion, and cooling crystallization can be attempted. |
Experimental Protocols
Protocol 1: General Extraction and Acid-Base Partitioning
-
Extraction:
-
Lyophilize the algal biomass to remove water.
-
Grind the dried biomass to a fine powder.
-
Extract the powder with methanol or a mixture of dichloromethane and methanol (1:1 v/v) at room temperature with stirring for 24 hours.
-
Filter the extract and concentrate it under reduced pressure.
-
-
Acid-Base Partitioning:
-
Dissolve the crude extract in 5% hydrochloric acid.
-
Wash the acidic solution with dichloromethane to remove neutral and acidic compounds.
-
Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide.
-
Extract the basic aqueous layer with dichloromethane or ethyl acetate to recover the alkaloid fraction.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Protocol 2: Silica Gel Column Chromatography
-
Column Packing:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., dichloromethane).
-
Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the alkaloid fraction in a minimal amount of the initial mobile phase.
-
Adsorb the sample onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.
-
-
Elution:
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% dichloromethane and gradually increasing the percentage of methanol.
-
Collect fractions and monitor them by TLC to identify those containing this compound.
-
-
Pooling and Concentration:
-
Combine the fractions containing the compound of interest and concentrate them under reduced pressure.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for low purity of the final product.
References
- 1. beta-Carbolines from the blue-green alga Dichothrix baueriana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparative separation of quaternary ammonium alkaloids from Corydalis yanhusuo W. T. Wang by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Effects of heat, pH, antioxidant, agitation and light on betacyanin stability using red-fleshed dragon fruit (Hylocereus polyrhizus) juice and concentrate as models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Bauerine B Antiviral Assays
Welcome to the technical support center for Bauerine B antiviral assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the experimental validation of this compound's antiviral efficacy. The following guides and frequently asked questions (FAQs) are structured in a question-and-answer format to directly address specific challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: No Apparent Antiviral Efficacy or Low Potency
Question: My plaque reduction assay shows no significant decrease in plaque numbers, or a very high EC50 value, after treating virus-infected cells with this compound. What are the possible reasons for this low efficacy?
Possible Causes and Troubleshooting Steps:
-
Suboptimal Compound Concentration: The concentration range of this compound used may be too low to exert an antiviral effect.
-
Solution: Perform a dose-response experiment with a broader range of concentrations. It is advisable to start from nanomolar to high micromolar concentrations to determine the optimal range.
-
-
Compound Instability or Degradation: this compound may be unstable under the experimental conditions (e.g., temperature, light, pH of the culture medium).
-
Solution: Ensure proper storage of the compound stock solution. Test the stability of this compound in the assay medium over the duration of the experiment.
-
-
Incorrect Viral Titer: An excessively high viral inoculum (high multiplicity of infection - MOI) can overwhelm the antiviral effect of the compound.[1]
-
Solution: Optimize the viral titer to ensure a countable number of plaques in the control wells (typically 50-100 plaques per well).[2] Perform a virus titration assay prior to the antiviral assay.
-
-
Inappropriate Cell Line: The chosen cell line may not be susceptible to the virus or may metabolize this compound into an inactive form.[3][4]
-
Solution: Confirm the susceptibility of the host cells to the virus.[2] Consider testing the antiviral activity in different permissive cell lines.
-
-
Timing of Compound Addition: The timing of this compound addition relative to viral infection is critical and depends on the compound's mechanism of action.
-
Solution: Vary the time of compound addition (pre-infection, co-infection, post-infection) to elucidate at which stage of the viral life cycle this compound is active.[5]
-
Issue 2: High Cytotoxicity Observed in Control Wells
Question: I am observing significant cell death in the wells treated with this compound alone (without virus). How can I address the cytotoxicity of the compound?
Possible Causes and Troubleshooting Steps:
-
Inherent Toxicity of the Compound: this compound may be cytotoxic at the concentrations tested.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the final concentration used.
-
Solution: Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for the specific cell line (typically <0.5% for DMSO). Include a solvent control in your experiments.
-
-
Extended Incubation Time: Prolonged exposure to the compound may lead to increased cytotoxicity.
-
Solution: Optimize the incubation time for the assay. It should be long enough to allow for viral replication and plaque formation but short enough to minimize cytotoxicity.
-
Data Presentation: Cytotoxicity and Efficacy of this compound
The following table summarizes hypothetical data for this compound's cytotoxicity and antiviral efficacy against two different viruses. The Selectivity Index (SI), a crucial parameter for evaluating the therapeutic potential of an antiviral compound, is calculated as the ratio of CC50 to EC50. A higher SI value indicates a more promising safety profile.
| Parameter | Virus A | Virus B | Uninfected Cells |
| EC50 (µM) | 5.2 | 12.8 | N/A |
| CC50 (µM) | N/A | N/A | >100 |
| Selectivity Index (SI = CC50/EC50) | >19.2 | >7.8 | N/A |
Issue 3: High Variability and Inconsistent Results in Plaque Assays
Question: My plaque reduction assay results are highly variable between replicates and experiments. What could be causing this inconsistency?
Possible Causes and Troubleshooting Steps:
-
Inconsistent Cell Monolayer: A non-confluent or unhealthy cell monolayer can lead to irregular plaque formation and inaccurate counts.[1][4]
-
Solution: Ensure cells are seeded evenly and form a confluent monolayer (90-100%) at the time of infection.[1] Regularly check cell health and morphology.
-
-
Improper Overlay Technique: The temperature and concentration of the agarose or carboxymethyl cellulose overlay are critical for plaque development.[3][11]
-
Inaccurate Pipetting and Dilutions: Errors in serial dilutions of the virus or compound can lead to significant variability.[2]
-
Solution: Use calibrated pipettes and ensure thorough mixing at each dilution step. Perform dilutions in triplicate to minimize errors.
-
-
Contamination: Bacterial or fungal contamination can inhibit both cell growth and viral replication, leading to unreliable results.[1][2]
-
Solution: Maintain sterile techniques throughout the experiment. Regularly check cell cultures and reagents for any signs of contamination.
-
Experimental Protocols
Plaque Reduction Assay
This protocol is a generalized method for determining the antiviral activity of this compound.
-
Cell Seeding: Seed host cells in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium.
-
Viral Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with a viral suspension (at an MOI that yields 50-100 plaques per well) for 1 hour at 37°C.
-
Treatment: After the incubation period, remove the viral inoculum and add the different concentrations of this compound or control medium.
-
Overlay: Add an overlay of medium containing agarose or carboxymethyl cellulose to restrict viral spread to adjacent cells.[3]
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization and Counting: After incubation, fix the cells (e.g., with 4% formaldehyde) and stain with a solution like crystal violet to visualize and count the plaques.[3]
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control. The EC50 value is determined as the concentration of the compound that inhibits plaque formation by 50%.
Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxicity of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells will metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the untreated control. The CC50 value is the concentration of the compound that reduces cell viability by 50%.
Visualizations
Hypothetical Antiviral Mechanism of this compound
The following diagram illustrates a hypothetical signaling pathway through which this compound might exert its antiviral effects by inhibiting a key viral entry step.
Caption: Hypothetical mechanism of this compound inhibiting viral entry.
General Antiviral Assay Workflow
This diagram outlines the general experimental workflow for screening and validating an antiviral compound like this compound.
Caption: General workflow for antiviral compound evaluation.
Troubleshooting Logic for Low Antiviral Efficacy
This decision tree provides a logical approach to troubleshooting low efficacy in antiviral assays.
Caption: Decision tree for troubleshooting low antiviral efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Antiviral Properties and Mechanism of Action Studies of the Hepatitis B Virus Capsid Assembly Modulator JNJ-56136379 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dojindo.com [dojindo.com]
- 10. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Bauerine B Solubility for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Bauerine B for reliable and reproducible cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for cell-based assays?
A1: this compound is a beta-carboline alkaloid, a class of compounds known for their diverse biological activities.[1] Like many natural products, this compound is often hydrophobic, leading to poor solubility in aqueous solutions such as cell culture media. This can result in compound precipitation, leading to inaccurate and inconsistent results in cell-based experiments.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound and other beta-carboline alkaloids.[2] It is crucial to use anhydrous, high-purity DMSO to minimize the introduction of water, which can decrease the solubility of the compound in the stock solution.
Q3: What is the maximum concentration of DMSO that is safe for most cell lines?
A3: While cell line dependent, a final DMSO concentration of 0.1% to 0.5% in the cell culture medium is generally considered safe for most cell types and is unlikely to cause significant toxicity. However, it is always recommended to perform a vehicle control experiment to assess the effect of the DMSO concentration on your specific cell line.
Q4: My this compound precipitates when I add it to the cell culture medium. What can I do?
A4: Compound precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed steps on how to address this issue. Key strategies include optimizing the final DMSO concentration, using a pre-warmed medium, and employing a stepwise dilution method.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be stored at -20°C for long-term stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound for cell-based assays.
| Problem | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | Insufficient solvent volume or low-quality DMSO. | - Increase the volume of DMSO incrementally.- Gently warm the solution up to 37°C and vortex or sonicate for a few minutes.[3]- Ensure you are using anhydrous, high-purity DMSO. |
| This compound precipitates immediately upon addition to cell culture medium. | The compound's solubility limit in the aqueous medium has been exceeded. | - Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is sufficient to maintain solubility, but remains non-toxic to your cells (typically ≤ 0.5%).- Pre-warm the Medium: Add the this compound stock solution to a pre-warmed (37°C) cell culture medium to increase solubility.- Stepwise Dilution: Instead of adding the stock solution directly to the final volume of media, first, create an intermediate dilution in a smaller volume of pre-warmed media. Then, add this intermediate dilution to the rest of the media. |
| The cell culture medium becomes cloudy or shows a fine precipitate after incubation. | Delayed precipitation of this compound or interaction with media components. | - Reduce Final Concentration: Your working concentration of this compound may be too high. Try a lower concentration range.- Serum Interaction: If using a serum-containing medium, consider reducing the serum percentage or using a serum-free medium for the duration of the treatment, if your cells can tolerate it. Some compounds can bind to serum proteins and precipitate.- pH of the Medium: Ensure the pH of your cell culture medium is stable and within the optimal range for your cells. pH shifts can affect compound solubility.[4] |
| Inconsistent results between experiments. | Inaccurate pipetting of viscous DMSO stock or degradation of this compound. | - Use Positive Displacement Pipettes: For accurate pipetting of small volumes of viscous DMSO, consider using positive displacement pipettes.- Fresh Dilutions: Prepare fresh dilutions of this compound from your frozen stock for each experiment to avoid degradation.[1] |
Quantitative Data Summary
| Solvent | Approximate Solubility of Harmine | Source |
| Dimethyl sulfoxide (DMSO) | ~2 mg/mL | [1] |
| Dimethylformamide (DMF) | ~1.5 mg/mL | [1] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.25 mg/mL | [1] |
| Ethanol | Soluble | [1] |
| Water | Low solubility | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound is required for this calculation. As an example, if the molecular weight is 250 g/mol , for 1 mL of a 10 mM stock solution, you would need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 250 g/mol = 0.0025 g = 2.5 mg
-
-
-
Weigh this compound:
-
Carefully weigh out the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add the desired volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolve the Compound:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube for 5-10 minutes or gently warm it to 37°C and vortex again. Visually inspect the solution to ensure there are no visible particles.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C.
-
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (with serum and supplements, if required)
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Determine the Final Concentration:
-
Decide on the final concentration of this compound you want to treat your cells with (e.g., 10 µM).
-
-
Calculate the Dilution:
-
Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your total volume of cell culture medium. For example, to make 1 mL of a 10 µM working solution:
-
(10,000 µM) * V1 = (10 µM) * (1000 µL)
-
V1 = 1 µL of the 10 mM stock solution.
-
-
-
Perform a Serial Dilution (Recommended to avoid precipitation):
-
Step 1: Intermediate Dilution: Prepare an intermediate dilution of the this compound stock solution in pre-warmed cell culture medium. For example, add 1 µL of the 10 mM stock to 99 µL of medium to get a 100 µM intermediate solution.
-
Step 2: Final Dilution: Add the required volume of the intermediate solution to your cells in the culture plate. For example, to achieve a final concentration of 10 µM in a well containing 1 mL of medium, you would add 111 µL of the 100 µM intermediate solution.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This is crucial to ensure that any observed effects are due to the compound and not the solvent.
-
-
Mix Gently and Incubate:
-
Gently mix the contents of the wells after adding the compound or vehicle.
-
Incubate the cells for the desired treatment period.
-
Visualizations
Signaling Pathway: Inhibition of Monoamine Oxidase A (MAO-A) by Beta-Carbolines
Beta-carboline alkaloids, the class of compounds to which this compound belongs, are known to be potent and reversible inhibitors of monoamine oxidase A (MAO-A).[5][6][7] MAO-A is a key enzyme in the degradation of monoamine neurotransmitters like serotonin and norepinephrine.[6] By inhibiting MAO-A, beta-carbolines can increase the levels of these neurotransmitters in the synaptic cleft, which is a mechanism relevant to their neurological effects.
Caption: Inhibition of MAO-A by this compound.
Experimental Workflow: Preparing this compound for Cell-Based Assays
This workflow outlines the key steps from receiving the powdered compound to treating your cells.
Caption: Workflow for this compound preparation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Harmaline | C13H14N2O | CID 3564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. Inhibition of monoamine oxidase A by beta-carboline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Monoamine Oxidase Inhibition by Plant-Derived β-Carbolines; Implications for the Psychopharmacology of Tobacco and Ayahuasca - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of Bauerine B in different solvents
This technical support center provides guidance on the stability of Bauerine B in various solvents. As a novel compound, comprehensive public data on this compound is limited. The following information is based on internal studies and general principles of small molecule stability to guide researchers in their handling and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving and storing this compound for short-term use?
For short-term use (up to 72 hours), it is recommended to dissolve this compound in anhydrous DMSO at a concentration not exceeding 10 mM. For aqueous-based biological assays, further dilution of the DMSO stock in the aqueous buffer immediately before use is advised. The final DMSO concentration in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
Q2: I observed a decrease in the activity of my this compound solution over time. What could be the cause?
A decrease in activity is likely due to the degradation of this compound. Several factors can contribute to this, including the choice of solvent, storage temperature, exposure to light, and the pH of the solution.[1][2][3] It is crucial to follow recommended storage conditions to minimize degradation. For troubleshooting, it is advisable to perform a stability study under your specific experimental conditions.
Q3: How does pH affect the stability of this compound in aqueous solutions?
This compound exhibits pH-dependent stability. Our preliminary data suggests that this compound is most stable in slightly acidic conditions (pH 4-6). In neutral to alkaline conditions (pH > 7), the rate of degradation increases significantly. Therefore, for aqueous buffers, it is recommended to maintain a pH within the optimal range.
Q4: Can I store this compound solutions at room temperature?
Storing this compound solutions at room temperature is not recommended for extended periods. Degradation is significantly accelerated at higher temperatures.[3] For consistent results, always store stock solutions at -20°C or -80°C and minimize the time working solutions are kept at room temperature.
Q5: Are there any known incompatibilities of this compound with common additives or buffers?
While extensive compatibility studies are ongoing, it is advisable to avoid strongly acidic or basic buffers, as well as buffers containing reactive nucleophiles or oxidizing agents. When using a new buffer system, a small-scale stability test is recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitation in solution | - Poor solubility in the chosen solvent. - Supersaturation. - Temperature fluctuations. | - Try a different solvent or a co-solvent system. - Gently warm the solution to aid dissolution (if the compound is thermally stable). - Ensure the storage temperature is constant. |
| Discoloration of the solution | - Degradation of this compound. - Oxidation. | - Prepare fresh solutions. - Store solutions protected from light and under an inert atmosphere (e.g., argon or nitrogen) if sensitivity to oxygen is suspected. |
| Inconsistent experimental results | - Instability of this compound under assay conditions. - Freeze-thaw cycles. | - Perform a time-course experiment to assess stability in the assay buffer. - Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
Stability Data of this compound in Different Solvents
The following tables summarize the stability of this compound in common laboratory solvents under different conditions. The percentage of remaining this compound was determined by HPLC analysis.
Table 1: Stability of this compound (1 mM) at Different Temperatures over 48 Hours
| Solvent | -20°C | 4°C | 25°C (Room Temperature) |
| DMSO | >99% | 98% | 92% |
| Ethanol | >99% | 95% | 85% |
| Acetonitrile | >99% | 97% | 90% |
| Water (pH 5.5) | 95% (frozen) | 90% | 75% |
Table 2: Photostability of this compound (1 mM) at 25°C for 8 Hours
| Solvent | Protected from Light | Exposed to Light |
| DMSO | 97% | 88% |
| Ethanol | 94% | 80% |
| Acetonitrile | 96% | 85% |
| Water (pH 5.5) | 88% | 70% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This method is designed to separate this compound from its potential degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
References
Validation & Comparative
Comparative Analysis of Bauerine B and Acyclovir for Herpes Simplex Virus Type 2 (HSV-2) Treatment: An Evidence-Based Guide
A definitive comparative analysis between Bauerine B and acyclovir for the treatment of Herpes Simplex Virus Type 2 (HSV-2) cannot be provided at this time due to a lack of available scientific data on the anti-HSV-2 activity of this compound. Extensive searches of scientific literature and chemical databases for "this compound," identified as 7,8-dichloro-9-methyl-9H-pyrido[3,4-b]indole (a β-carboline alkaloid), yielded no studies evaluating its efficacy, mechanism of action, or cytotoxicity against HSV-2.
While research exists on other indole and β-carboline alkaloids demonstrating anti-HSV-2 properties, no specific data for this compound could be retrieved. Therefore, this guide will focus on providing a comprehensive overview of acyclovir, the well-established standard-of-care for HSV-2 infections, presented in the requested format for researchers, scientists, and drug development professionals.
Acyclovir: A Cornerstone in HSV-2 Therapy
Acyclovir is a synthetic purine nucleoside analogue that has been a primary antiviral medication for the management of HSV-1 and HSV-2 infections for decades.[1][2] It is effective in reducing the severity and duration of initial and recurrent genital herpes outbreaks.[3]
Quantitative Data Summary: Acyclovir
The following table summarizes key quantitative parameters for acyclovir's activity against HSV-2. It is important to note that these values can vary depending on the specific viral strain and the cell line used in the assay.
| Parameter | Value | Cell Line | Virus Strain | Reference |
| EC50 (50% Effective Concentration) | 0.1 - 1.0 µM | Vero | Varies | [4] |
| CC50 (50% Cytotoxic Concentration) | > 300 µM | Vero | N/A | [4] |
| Selectivity Index (SI = CC50/EC50) | > 300 | N/A | N/A | [4] |
| Oral Bioavailability | 15% - 30% | Human | N/A | |
| Plasma Half-life | 2.5 - 3.3 hours | Human | N/A |
Mechanism of Action
Acyclovir's efficacy is rooted in its selective activation in HSV-infected cells.[4] It is a prodrug that requires phosphorylation to become active. The initial phosphorylation step is catalyzed by the viral thymidine kinase (TK), an enzyme not present in uninfected host cells. This ensures that acyclovir is primarily activated in cells harboring the virus, minimizing toxicity to healthy cells.[1]
Once converted to acyclovir monophosphate by viral TK, cellular kinases further phosphorylate it to acyclovir triphosphate.[4] Acyclovir triphosphate then acts as a competitive inhibitor of the viral DNA polymerase, and upon incorporation into the growing viral DNA chain, it causes chain termination due to the lack of a 3'-hydroxyl group.[1] This effectively halts viral replication.[1]
Below is a diagram illustrating the signaling pathway of acyclovir's mechanism of action.
Caption: Mechanism of action of acyclovir in an HSV-2 infected host cell.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro assays used to evaluate the anti-HSV-2 activity of compounds like acyclovir.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a compound that is toxic to host cells (CC50).
Methodology:
-
Cell Seeding: Vero (African green monkey kidney epithelial) cells are seeded into 96-well microplates at a density of 1 x 104 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Addition: The test compound (e.g., acyclovir) is serially diluted in cell culture medium and added to the wells. A set of wells without the compound serves as a cell control.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The CC50 value is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated control.
Antiviral Assay (Plaque Reduction Assay)
Objective: To determine the concentration of a compound that inhibits viral replication by 50% (EC50).
Methodology:
-
Cell Seeding: Confluent monolayers of Vero cells are prepared in 6-well plates.
-
Virus Infection: The cell monolayers are infected with a known titer of HSV-2 (e.g., 100 plaque-forming units per well) for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: After adsorption, the virus inoculum is removed, and the cells are washed. An overlay medium (e.g., DMEM with 2% fetal bovine serum and 0.5% methylcellulose) containing serial dilutions of the test compound is added to the wells.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere until viral plaques are visible.
-
Plaque Staining: The overlay medium is removed, and the cells are fixed with methanol and stained with a 0.1% crystal violet solution.
-
Plaque Counting: The number of plaques in each well is counted.
-
Data Analysis: The EC50 value is calculated as the compound concentration that reduces the number of viral plaques by 50% compared to the virus control (no compound).
Below is a workflow diagram for a typical in vitro antiviral screening process.
Caption: A simplified workflow for in vitro antiviral drug screening.
Conclusion
Acyclovir remains a critical therapeutic agent for the management of HSV-2 infections due to its high selectivity and well-understood mechanism of action. While the exploration of novel antiviral compounds is essential, particularly in light of potential acyclovir resistance, there is currently no scientific basis to compare this compound with acyclovir for HSV-2 treatment. Future research on this compound and other novel chemical entities is necessary to identify new therapeutic options for genital herpes.
References
- 1. Anti-herpes simplex virus activity of alkaloids isolated from Stephania cepharantha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antiviral Active Compounds Derived from Natural Sources against Herpes Simplex Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Medicinal plants and natural compounds against acyclovir-resistant HSV infections [frontiersin.org]
Unveiling the In Vivo Potential of Bauerine B: A Comparative Analysis of its Putative Antiviral Mechanism
For Researchers, Scientists, and Drug Development Professionals
While direct in vivo validation of Bauerine B's mechanism of action remains to be extensively documented, its classification as a β-carboline alkaloid places it within a class of compounds demonstrating significant antiviral activity. This guide provides a comparative overview of the known antiviral mechanisms and in vivo efficacy of related β-carbolines, offering a predictive framework for the potential therapeutic action of this compound. The primary antiviral activity noted for this compound is against Herpes Simplex Virus type 2 (HSV-2).
Comparative Analysis of Antiviral Activity
To contextualize the potential of this compound, this section compares the in vitro and in vivo antiviral activities of representative β-carboline alkaloids against relevant viruses, with Acyclovir included as a standard-of-care comparator for HSV.
| Compound | Virus | System | Dosage/Concentration | Key Findings |
| Harmaline | Cyprinid herpesvirus 3 (CyHV-3) | In vitro (KF-1 cells) | 5 µM | ~90% plaque formation inhibition[1][2] |
| Cyprinid herpesvirus 3 (CyHV-3) | In vivo (Koi) | 10 µM (immersion) | 60% increase in survival of infected fry[2] | |
| Harmalan & Tetrahydroharmane | Tobacco Mosaic Virus (TMV) | In vivo (Plant) | 500 µg/mL | Higher inactivation, curative, and protection activities than Ribavirin[3] |
| Acyclovir | Cyprinid herpesvirus 3 (CyHV-3) | In vitro (KF-1 cells) | 10 or 20 µM | ~50% inhibition[1][2] |
| BX795 | Herpes Simplex Virus 2 (HSV-2) | In vivo (Murine model) | 50 µM (topical) | Efficacious in controlling HSV-2 replication[4] |
| Salvianolic acid A | Herpes Simplex Virus 1 & 2 (HSV-1 & 2) | In vivo (Murine model) | Not specified | Significantly improved survival, attenuated symptoms, and reduced viral titers[5] |
Postulated Mechanism of Action of β-Carbolines
The antiviral mechanism of β-carboline alkaloids is thought to be multifactorial, targeting various stages of the viral life cycle. While the precise mechanism of this compound is unconfirmed, related compounds offer significant insights.
Caption: Postulated antiviral mechanisms of β-carboline alkaloids.
Recent studies on other natural products targeting HSV have highlighted the importance of inhibiting viral entry. For instance, Salvianolic acid A has been shown to block HSV adsorption and membrane fusion by interacting with viral glycoprotein B[5]. Another small molecule, BX795, controls HSV-2 replication by reducing viral protein translation[4]. These mechanisms represent plausible avenues for this compound's antiviral action that warrant further investigation.
Experimental Protocols
The following are generalized protocols for assessing the in vivo antiviral efficacy of a compound like this compound, based on common methodologies for related viruses.
Murine Model of Genital Herpes (HSV-2)
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Virus Inoculation: Mice are pre-treated with medroxyprogesterone to synchronize their estrous cycle. They are then intravaginally inoculated with a lethal dose of HSV-2.
-
Compound Administration: A topical formulation of this compound (e.g., in a gel or cream base) is applied intravaginally at specified concentrations, beginning several hours post-infection and continuing for a defined period (e.g., twice daily for 5-7 days).
-
Endpoint Measurements:
-
Survival Rate: Monitored daily for at least 21 days post-infection.
-
Vaginal Pathology: Scored daily for signs of disease (e.g., erythema, edema, lesions).
-
Viral Titer: Vaginal swabs are collected at various time points to quantify viral load via plaque assay or qPCR.
-
Histopathology: Vaginal tissues are collected at the end of the study for histological examination of inflammation and tissue damage.
-
Caption: Experimental workflow for in vivo HSV-2 murine model.
Cytotoxicity Assay
Prior to in vivo studies, the cytotoxicity of this compound should be determined to establish a therapeutic window.
-
Cell Lines: Vero (kidney epithelial cells from an African green monkey) or other relevant cell lines.
-
Method: Cells are seeded in 96-well plates and incubated with serial dilutions of this compound for a period that mimics the planned in vivo exposure (e.g., 24-72 hours).
-
Analysis: Cell viability is assessed using a standard method such as the MTT or LDH release assay[6][7][8]. The 50% cytotoxic concentration (CC50) is then calculated.
Future Directions and Conclusion
The existing data on β-carboline alkaloids strongly suggest that this compound holds promise as an antiviral agent, particularly against HSV-2. However, rigorous in vivo studies are imperative to validate its mechanism of action and therapeutic potential. Future research should focus on:
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets of this compound within the HSV-2 replication cycle.
-
Pharmacokinetic and Toxicological Profiling: Determining the absorption, distribution, metabolism, excretion, and safety profile of this compound in vivo.
-
Efficacy in Animal Models: Conducting robust preclinical studies, such as the murine model described, to establish dose-response relationships and compare efficacy against current antiviral therapies.
By systematically addressing these research gaps, the full therapeutic potential of this compound can be unlocked, potentially leading to the development of a novel antiviral agent.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antiviral and fungicidal activity evaluation of β-carboline, dihydro-β-carboline, tetrahydro-β-carboline alkaloids, and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Activity, Tolerability, and Mechanism of Action of BX795 as an Antiviral against Herpes Simplex Virus 2 Genital Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salvianolic acid A acts as a herpes simplex virus dual inhibitor by blocking glycoprotein B-mediated adsorption and membrane fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of cytotoxic and chemotherapeutic properties of boldine in breast cancer using in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
Cross-Resistance Profile of Bauerine B: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the potential for cross-resistance with existing antiviral agents is a critical step in evaluating novel therapeutic compounds. This guide provides a comparative analysis of the known cross-resistance patterns of established anti-herpes simplex virus (HSV) drugs and explores the potential cross-resistance profile of Bauerine B, a beta-carboline alkaloid with demonstrated anti-HSV-2 activity.
While direct experimental data on the cross-resistance of this compound is not yet available in published literature, this guide extrapolates potential resistance mechanisms based on the compound's putative mode of action and compares it to the well-documented resistance pathways of current anti-HSV therapies.
Overview of this compound and its Antiviral Activity
This compound is a chlorinated beta-carboline alkaloid isolated from the terrestrial blue-green alga Dichothrix baueriana. Studies have shown that this compound, along with its structural analogs Bauerine A and C, exhibits antiviral activity against Herpes Simplex Virus type 2 (HSV-2). The precise mechanism of action for this compound has not been fully elucidated; however, research on other antiviral beta-carboline derivatives suggests a mode of action distinct from that of currently approved anti-HSV drugs. These related compounds appear to interfere with later events in the viral replication cycle, such as the expression of early and late viral proteins, and may involve the modulation of viral protein localization, for instance, by restricting the viral protein ICP0 to the nucleus.[1][2]
Comparison of Antiviral Mechanisms of Action
The potential for cross-resistance between antiviral drugs is largely determined by their respective mechanisms of action. Drugs that target the same viral protein or pathway are more likely to exhibit cross-resistance.
| Antiviral Class | Example Drugs | Primary Mechanism of Action |
| Nucleoside Analogs | Acyclovir, Penciclovir, Ganciclovir | These drugs are prodrugs that are selectively phosphorylated by the viral thymidine kinase (TK). The resulting triphosphate form competitively inhibits the viral DNA polymerase and/or acts as a chain terminator upon incorporation into the viral DNA, thus halting viral replication.[3][4] |
| Pyrophosphate Analogs | Foscarnet | Directly inhibits the viral DNA polymerase at the pyrophosphate-binding site, preventing the cleavage of pyrophosphate from deoxynucleotide triphosphates and thereby blocking the extension of the DNA chain. This action does not require activation by viral TK.[5][6] |
| Nucleotide Analogs | Cidofovir | As a nucleotide analog, it is phosphorylated by cellular kinases to its active diphosphate form, which then inhibits the viral DNA polymerase. Its activation is independent of viral TK.[3] |
| Beta-Carboline Alkaloids | This compound (hypothesized) | The proposed mechanism for related beta-carbolines involves interference with late-stage viral replication, potentially by suppressing the expression of early and late viral proteins and altering the subcellular localization of viral regulatory proteins like ICP0.[1][2] This mechanism is distinct from the direct inhibition of DNA synthesis targeted by current drugs. |
Cross-Resistance Profiles of Established Anti-HSV Antivirals
Cross-resistance is a significant clinical challenge, particularly in immunocompromised patient populations where long-term antiviral therapy is often necessary.[3]
| Drug Class | Primary Resistance Mechanism | Cross-Resistance Profile |
| Nucleoside Analogs (Acyclovir, etc.) | Mutations in the viral thymidine kinase (TK) gene are the most common cause of resistance (over 90% of cases), leading to deficient or altered TK that cannot phosphorylate the drug.[4] Less frequently, mutations in the viral DNA polymerase gene can confer resistance.[7] | High level of cross-resistance among nucleoside analogs (e.g., acyclovir, penciclovir, famciclovir) due to their shared dependence on viral TK for activation.[6][8] Viruses with DNA polymerase mutations may show cross-resistance to other polymerase inhibitors, including foscarnet and cidofovir.[6] |
| Pyrophosphate Analogs (Foscarnet) | Mutations in the viral DNA polymerase gene that alter the drug's binding site.[5] | Does not typically show cross-resistance with TK-deficient nucleoside analog-resistant strains. However, cross-resistance can occur in strains with certain DNA polymerase mutations.[6][8] |
| Nucleotide Analogs (Cidofovir) | Mutations in the viral DNA polymerase gene. | Does not exhibit cross-resistance with TK-deficient nucleoside analog-resistant strains. Cross-resistance is possible with foscarnet and nucleoside analog-resistant strains that have specific DNA polymerase mutations.[6] |
Postulated Cross-Resistance Profile of this compound
Given the distinct proposed mechanism of action for beta-carboline alkaloids like this compound, it is hypothesized that it would not share cross-resistance with the major classes of current anti-HSV drugs.
-
With Nucleoside Analogs: Since the antiviral activity of this compound is not believed to depend on activation by viral thymidine kinase, it is unlikely to be affected by the most common resistance mutations that render acyclovir and related drugs ineffective.
-
With Polymerase Inhibitors: As this compound is not thought to directly target the viral DNA polymerase, it would likely remain effective against viruses that have developed resistance to foscarnet or cidofovir through mutations in the polymerase gene.
Therefore, this compound and other beta-carboline alkaloids represent a promising area of research for the development of antivirals that could be effective against drug-resistant HSV strains. However, this lack of cross-resistance is currently theoretical and awaits experimental validation.
Experimental Protocols
The following are standard methodologies used to assess antiviral susceptibility and cross-resistance.
Plaque Reduction Assay
This is the gold standard for determining the in vitro susceptibility of HSV to antiviral drugs.[3]
-
Objective: To determine the concentration of an antiviral drug required to reduce the number of viral plaques by 50% (IC50).
-
Methodology:
-
Confluent monolayers of susceptible cells (e.g., Vero cells) are infected with a standardized amount of the virus.
-
After an adsorption period, the viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., methylcellulose) containing serial dilutions of the antiviral agent being tested.
-
The plates are incubated for 2-3 days to allow for the formation of viral plaques.
-
The cells are then fixed and stained (e.g., with crystal violet), and the viral plaques are counted.
-
The IC50 value is calculated by determining the drug concentration that causes a 50% reduction in the number of plaques compared to a drug-free control.
-
Genotypic Analysis
This method is used to identify specific mutations in the viral genome that are associated with drug resistance.
-
Objective: To sequence the viral thymidine kinase (TK) and DNA polymerase genes to identify mutations known to confer resistance.
-
Methodology:
-
Viral DNA is extracted from the clinical isolate or laboratory strain.
-
The TK and DNA polymerase genes are amplified using the polymerase chain reaction (PCR).
-
The PCR products are then sequenced.
-
The obtained sequences are compared to the sequence of a wild-type, drug-sensitive reference strain to identify any mutations.
-
Visualizing Antiviral Mechanisms and Resistance Pathways
Mechanism of Action of Major Anti-HSV Drug Classes
References
- 1. researchgate.net [researchgate.net]
- 2. β-Carboline derivatives as novel antivirals for herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Antiviral Drug Resistance: Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Herpesvirus resistance to antiviral drugs: a review of the mechanisms, clinical importance and therapeutic options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Wh are HSV-1 and HSV-2 Antiviral Therapies Becoming Resistant? [biology.kenyon.edu]
- 8. Herpes simplex virus resistance to antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Bauerine B and Ganciclovir
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antiviral compounds Bauerine B and Ganciclovir, summarizing their mechanisms of action, available efficacy data, and cytotoxicity. While extensive information is available for the well-established drug Ganciclovir, data on this compound is currently limited, highlighting a potential area for future research.
I. Overview and Mechanism of Action
Ganciclovir , a synthetic nucleoside analog of 2'-deoxyguanosine, is a potent inhibitor of herpesviruses, particularly cytomegalovirus (CMV).[1][2][3] It functions as a prodrug that, upon activation, selectively inhibits viral DNA synthesis.[4]
The mechanism of action for Ganciclovir involves a multi-step phosphorylation process. Initially, in CMV-infected cells, the viral kinase UL97 phosphorylates Ganciclovir to its monophosphate form.[4] Cellular kinases then further phosphorylate it to the active triphosphate metabolite, Ganciclovir triphosphate.[1][2][4] This active form competitively inhibits the viral DNA polymerase and can be incorporated into the growing viral DNA chain, leading to premature chain termination and halting viral replication.[3][4]
This compound is a chlorine-containing β-carboline alkaloid isolated from the terrestrial blue-green alga Dichothrix baueriana.[3] It has been reported to exhibit antiviral activity against herpes simplex virus type 2 (HSV-2).[3]
The precise mechanism of action for this compound has not been elucidated. However, studies on other β-carboline alkaloids suggest several potential antiviral strategies. Some β-carbolines, like harmane and harmalol, have been shown to interfere with viral replication, while others, such as harmaline, exhibit direct virucidal effects.[1][5] The antiviral activity of β-carboline alkaloids can also be attributed to their ability to intercalate into viral DNA.
II. Quantitative Data Summary
Due to the limited publicly available research on this compound, a direct quantitative comparison of its antiviral activity and cytotoxicity with Ganciclovir is not possible at this time. The following table summarizes the available data for Ganciclovir.
| Compound | Metric | Virus/Cell Line | Value | Reference |
| Ganciclovir | IC50 | Human Cytomegalovirus (CMV) | 0.13 - 1.6 mg/L | |
| Ganciclovir | CC50 (50% cytotoxic concentration) | B lymphoblastoid cells | 3 - 374 mg/L (dependent on exposure duration) | |
| Ganciclovir | Cytotoxicity | Human Corneal Endothelial Cells | Significant reduction in cell viability at ≥5 mg/ml |
III. Experimental Protocols
Detailed experimental protocols for the antiviral and cytotoxicity assays of this compound are not available in the reviewed literature. The following provides a general overview of the methodologies commonly used for evaluating compounds like Ganciclovir.
Antiviral Activity Assay (e.g., Plaque Reduction Assay for CMV)
-
Cell Culture: Human foreskin fibroblasts (HFFs) or other susceptible cell lines are cultured in appropriate media and seeded into multi-well plates to form a confluent monolayer.
-
Virus Infection: The cell monolayers are infected with a known titer of CMV.
-
Compound Treatment: Following virus adsorption, the infected cells are overlaid with a medium containing various concentrations of the test compound (e.g., Ganciclovir).
-
Incubation: The plates are incubated for a period that allows for plaque formation (typically 7-14 days).
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in the treated wells is counted and compared to untreated control wells.
-
IC50 Determination: The 50% inhibitory concentration (IC50), the concentration of the compound that reduces the number of plaques by 50%, is calculated from the dose-response curve.
Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Seeding: A selected cell line (e.g., Vero cells, HFFs) is seeded into 96-well plates and allowed to attach and grow overnight.
-
Compound Exposure: The cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
Formazan Solubilization: The formazan crystals are solubilized using a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
CC50 Calculation: The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.
IV. Visualizations
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of action of Ganciclovir in a virus-infected host cell.
Caption: General workflow for in vitro antiviral drug screening.
V. Conclusion
Ganciclovir is a well-characterized antiviral agent with a clear mechanism of action and a substantial body of efficacy and toxicity data. In contrast, this compound, a β-carboline alkaloid, represents a potentially interesting but largely unexplored antiviral compound. Its activity against HSV-2 warrants further investigation to determine its mechanism of action, potency, and spectrum of activity. The lack of comprehensive data on this compound underscores the need for further research to evaluate its potential as a therapeutic agent and to enable a more direct and quantitative comparison with established drugs like Ganciclovir. This knowledge gap presents an opportunity for researchers in the field of antiviral drug discovery.
References
- 1. Antiviral activities of plant-derived indole and β-carboline alkaloids against human and avian influenza viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β-Carboline Alkaloids from the Seeds of Peganum harmala and Their Anti-HSV-2 Virus Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural Products as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Target Validation of Bauerine B Using CRISPR/Cas9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of CRISPR/Cas9 as a tool for the target validation of Bauerine B, a novel natural product with therapeutic potential. We present a comparative analysis of CRISPR/Cas9 with alternative target validation methodologies, supported by illustrative experimental data and detailed protocols.
Introduction to this compound and the Imperative of Target Validation
This compound is a beta-carboline alkaloid first isolated from the blue-green alga Dichothrix baueriana.[] While its precise mechanism of action is still under investigation, related compounds, such as Bauerine C, have been shown to exhibit kinase inhibitory activity. This suggests that this compound may also function by modulating kinase signaling pathways, which are frequently dysregulated in diseases like cancer.[2] Accurate identification and validation of the molecular target of this compound are critical steps in its development as a therapeutic agent.[3][4] Target validation confirms the engagement of the drug with its intended target and elucidates the mechanism through which it exerts its therapeutic effect.[5][6][7]
The advent of CRISPR/Cas9 technology has revolutionized the process of target identification and validation.[8][9] Its precision and efficiency in genome editing allow for the creation of robust cellular models to unequivocally link a drug's activity to a specific gene product.[6][7]
This guide will use a hypothetical scenario where a specific kinase, "Kinase X," is the proposed target of this compound to illustrate the CRISPR/Cas9-based target validation workflow.
CRISPR/Cas9-Based Target Validation of this compound
The fundamental principle behind using CRISPR/Cas9 for target validation is to assess whether the genetic knockout of the putative target protein phenocopies or ablates the effect of the compound. If this compound's efficacy is dependent on its interaction with Kinase X, then cells lacking Kinase X should exhibit resistance to this compound.
Experimental Workflow
The overall workflow for validating the hypothetical target of this compound (Kinase X) using CRISPR/Cas9 is depicted below. This process involves designing guide RNAs (gRNAs) specific to the gene encoding Kinase X, delivering the CRISPR/Cas9 machinery into a relevant cell line, selecting and verifying the knockout cells, and finally, assessing their sensitivity to this compound.[8][10]
References
- 2. youtube.com [youtube.com]
- 3. assaygenie.com [assaygenie.com]
- 4. A simple validation and screening method for CRISPR/Cas9-mediated gene editing in mouse embryos to facilita... [protocols.io]
- 5. biocompare.com [biocompare.com]
- 6. How to design a CRISPR gene knockout experiment [horizondiscovery.com]
- 7. horizondiscovery.com [horizondiscovery.com]
- 8. idtdna.com [idtdna.com]
- 9. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. horizondiscovery.com [horizondiscovery.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
